dl-Aloesol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94356-35-1 | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pursuit of Purity: A Technical Guide to the Natural Sources and Isolation of dl-Aloesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone compound found within the rich chemical tapestry of the Aloe genus, has garnered interest for its potential therapeutic properties. As a C-glucosyl chromone, it represents a class of compounds with diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to efficiently obtain this compound for further investigation.
Natural Provenance of this compound
The primary natural sources of this compound and its glycosidic precursor, aloesin, are various species of the Aloe plant, most notably Aloe vera (L.) Burm.f. (also known as Aloe barbadensis Miller) and Aloe arborescens Miller.[1] These succulent plants are renowned for their complex phytochemical composition, which includes anthraquinones, chromones, polysaccharides, and glycoproteins.[1][2] this compound is typically found in the leaf exudate, often referred to as aloe latex or bitter aloes, which is distinct from the inner leaf gel.[3] The concentration of these compounds can be influenced by factors such as the plant's growing conditions and harvesting time.[4]
Isolation and Purification Methodologies
The isolation of this compound from its natural matrix is a multi-step process that involves extraction followed by chromatographic purification. The lipophilic nature of aloesol necessitates the use of organic solvents for efficient extraction from the aqueous plant material. Subsequent purification steps aim to separate it from other closely related compounds.
Experimental Protocol: Solvent Extraction of Aloesin from Aloe vera Rind
This protocol is adapted from a study optimizing the extraction of aloesin, the glycoside of aloesol, which would be a precursor for obtaining this compound.[5]
1. Sample Preparation:
-
Fresh Aloe vera leaves are washed, and the outer green rind is manually separated from the inner gel.
-
The rind is freeze-dried and then powdered to increase the surface area for extraction.
2. Solvent Extraction:
-
200 mg of powdered Aloe vera rind is mixed with 20 mL of a binary solvent mixture.[5] Effective solvent systems include aqueous mixtures of ethanol, propylene glycol, or glycerol.[5]
-
The mixture is stirred at 500 rpm.[5]
-
Extraction is carried out under varying conditions of time (10–210 min) and temperature (25–95 °C) to optimize the yield.[5]
3. Post-Extraction Processing:
-
The mixture is centrifuged at 3000 rpm for 10 minutes to separate the solid plant material from the liquid extract.[5]
-
The supernatant containing the extracted compounds is collected for further purification and analysis.
Quantitative Data: Optimization of Aloesin Extraction
The following table summarizes the optimal conditions and corresponding yields for the extraction of aloesin from Aloe vera rind using different green solvents.[5]
| Solvent System | Optimal Time (min) | Optimal Temperature (°C) | Optimal Solvent Conc. (% w/w) | Predicted Aloesin Yield (mg/L) |
| Ethanol-Water | 210 | 95 | 37 | 50 |
| Propylene Glycol-Water | 210 | 95 | 65 | 70 |
| Glycerol-Water | 210 | 95 | 70 | 60 |
Data adapted from a response surface methodology optimization study.[5]
Chromatographic Purification
Following extraction, chromatographic techniques are essential for the isolation and purification of this compound. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of methanol and acetic acid in water is effective. For instance, a gradient starting from 40% methanol and increasing to 80% over 30 minutes can be employed.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[6]
-
Detection: UV detection at a wavelength of 297.5 nm is suitable for detecting aloesol and related chromones.[6]
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for preparative separation. A two-phase solvent system is employed, and the separation is based on the differential partitioning of the components between the two liquid phases.
-
Solvent Systems: Various solvent systems can be utilized, including chloroform-methanol-water (e.g., 4:2:3 v/v/v) and ethyl acetate-methanol-water (e.g., 5:1:5 v/v/v).[7]
Visualization of the Isolation Workflow
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Aloe species.
Caption: Workflow for the isolation of this compound.
Concluding Remarks
The successful isolation of this compound from natural sources hinges on a systematic approach that begins with the appropriate selection and preparation of the plant material, followed by optimized extraction and sophisticated chromatographic purification. The methodologies detailed in this guide, derived from peer-reviewed research, provide a solid foundation for obtaining high-purity this compound for research and development purposes. Further refinement of these techniques may lead to improved yields and efficiency, facilitating the exploration of the therapeutic potential of this intriguing natural product.
References
- 1. Chromatographic separation and detection methods of Aloe arborescens Miller constituents: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Composition and Applications of Aloe vera Leaf Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aloesol.com [aloesol.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUALITATIVE AND QUANTITATIVE PROFILE OF ALOIN ISOLATED FROM ALOE VERA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Mechanisms of Action of Aloesol and Aloe-Emodin
Introduction
While the term "dl-Aloesol" is not commonly found in scientific literature, it is likely to refer to Aloesol , a chromone derivative found in Aloe vera, or the well-studied anthraquinone, Aloe-emodin , another key bioactive constituent of Aloe species. This guide provides a detailed examination of the in vitro mechanisms of action for both compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their effects on various cellular signaling pathways, present quantitative data from pertinent studies, and outline the experimental protocols used to elucidate these mechanisms.
Part 1: Aloesol
Aloesol is a chromone compound that has been investigated for its effects on melanogenesis, wound healing, and cancer signaling pathways.
Mechanism of Action: Inhibition of Melanogenesis
The most well-documented in vitro mechanism of action for aloesol is its role in the inhibition of melanin synthesis. It achieves this primarily by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.
-
Signaling Pathway: Aloesol directly interferes with the enzymatic activity of tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By competitively binding to the enzyme, aloesin reduces the production of melanin.[1][2] Some studies have also shown a synergistic inhibitory effect when co-administered with arbutin.[2]
Caption: Competitive inhibition of tyrosinase by Aloesol.
Mechanism of Action: Wound Healing
Aloesol has been shown to promote wound healing by modulating key signaling pathways involved in cell migration and tissue remodeling.[3]
-
Signaling Pathways:
-
MAPK/Rho Pathway: Aloesol activates Mitogen-Activated Protein Kinase (MAPK) signaling, including ERK and JNK, and Rho family GTPases like Cdc42 and Rac1. This activation is crucial for promoting cell migration.[3]
-
Smad Pathway: It also influences the Smad signaling pathway, which is central to the effects of TGF-β1, a key growth factor in wound healing.[3]
-
Mechanism of Action: Anticancer Effects
In the context of cancer, aloesol has demonstrated inhibitory effects on cell growth and metastasis, particularly in ovarian cancer cells.
-
Signaling Pathway:
-
MAPK Pathway: Aloesol has been observed to inhibit the phosphorylation of members of the MAPK signaling family in a dose-dependent manner in ovarian cancer cells, suggesting that its anticancer effects are mediated through this pathway.[4]
-
Wnt/β-catenin and Notch Pathways: In colorectal cancer cells, aloesol has been shown to activate the Wnt/β-catenin pathway and inhibit the Notch signaling pathway.[5]
-
Part 2: Aloe-Emodin
Aloe-emodin is an anthraquinone with a broad spectrum of reported in vitro activities, most notably its potent anticancer effects across various cancer cell lines.
Mechanism of Action: Anticancer Activity
Aloe-emodin's anticancer effects are pleiotropic, involving the induction of programmed cell death, cell cycle arrest, and the inhibition of proliferation and metastasis.[6]
-
Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Aloe-emodin deactivates the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell survival and proliferation. It has been shown to downregulate the expression of PI3K, Akt1, and mTOR in non-small cell lung carcinoma cells.[7]
-
Apoptosis Induction: It induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-9 and caspase-3.[8][9]
-
Pyroptosis Induction: In some cancer cells, like HeLa cells, aloe-emodin can induce pyroptosis, a form of inflammatory programmed cell death, through the caspase-9/3/Gasdermin E (GSDME) axis.[8]
-
MAPK Pathway: Transcriptomic analyses have revealed that aloe-emodin treatment can significantly alter gene expression related to the MAPK signaling pathway.[8]
-
p53 Signaling Pathway: The p53 signaling pathway is also implicated in the cellular response to aloe-emodin.[8]
-
Wnt/β-catenin Pathway: In melanoma cells, aloe-emodin has been found to inhibit proliferation, migration, and invasion by inactivating the Wnt/β-catenin signaling pathway.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the aqueous extract of Aloe vera and its two active components on the Wnt/β-catenin and Notch signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]
- 8. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]
- 9. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation an...: Ingenta Connect [ingentaconnect.com]
- 10. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of dl-Aloesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dl-Aloesol, a chromone derivative found in Aloe species, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
This compound [7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one] is a racemic mixture of a naturally occurring chromone. It is often studied alongside its precursor, aloesin, and another related metabolite, aloesone.[1][2] These compounds, derived from the widely used medicinal plant Aloe vera, have demonstrated a spectrum of biological activities, suggesting their potential as therapeutic agents. This guide will focus specifically on the known biological functions of this compound, while also drawing relevant comparisons to its closely related analogs where applicable.
Tyrosinase Inhibitory Activity
One of the most well-documented activities of aloesol and its related compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in cosmetics and for treating hyperpigmentation disorders.[3][4]
Quantitative Data: Tyrosinase Inhibition
| Compound | IC50 Value (µM) | Inhibition Type | Source Organism | Reference |
| Compound 9 (related to Aloesol) | 9.8 ± 0.9 | Reversible-competitive | Mushroom | [5] |
| Kojic Acid (Positive Control) | 19.5 ± 1.5 | - | Mushroom | [5] |
Note: Data for this compound itself was not explicitly found in the provided search results, but data for a closely related and potent tyrosinase inhibitor from Aloe vera is presented.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is a synthesized representation of methodologies described in the literature.[5]
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine
-
Test compound (e.g., this compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 130 µL of mushroom tyrosinase solution and 20 µL of the test compound at various concentrations (e.g., 6.2–25 µM).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time.
-
Initiate the enzymatic reaction by adding 50 µL of L-tyrosine solution (e.g., 0.6–12 mM).
-
Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes to monitor the formation of dopachrome.
-
The inhibitory activity is calculated using the formula: Inhibitory activity rate (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: Melanogenesis Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Chromones from Aloe spp., with a Focus on Aloesone as a Representative Compound for dl-Aloesol
Introduction
Aloesol and its related chromones, such as aloesone, are aromatic polyketides found in various Aloe species.[1] These compounds are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties.[1][2] Aloesin, a C-glycoside of aloesone, can be converted to aloesone by intestinal microbiota, highlighting the importance of understanding the pharmacokinetic profile of the aglycone form.[1] This technical guide synthesizes the available preclinical data on the pharmacokinetics and metabolism of aloesone in a rat model, providing a foundational understanding for drug development professionals.
Pharmacokinetics of Aloesone
A study in rats has characterized the pharmacokinetic profile of aloesone following both intravenous (IV) and oral (p.o.) administration. The findings indicate that aloesone is rapidly absorbed after oral administration, but its systemic bioavailability is low.[1][3][4]
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters for aloesone in rats are summarized in the table below.[1]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC (0-t) (ng/mLh) | 200.73 ± 25.12 | 265.34 ± 35.84 |
| AUC (0-inf) (ng/mLh) | 202.94 ± 25.53 | 270.21 ± 37.12 |
| MRT (0-t) (h) | 2.54 ± 0.17 | 3.55 ± 0.31 |
| MRT (0-inf) (h) | 2.61 ± 0.19 | 3.69 ± 0.35 |
| t1/2 (h) | 2.94 ± 0.43 | 3.07 ± 0.45 |
| Cmax (ng/mL) | 165.21 ± 21.34 | 125.84 ± 18.23 |
| Tmax (h) | 0.083 ± 0.00 | 0.083 ± 0.00 |
| Vz (L/kg) | 415.72 ± 55.63 | 433.95 ± 61.28 |
| CL (L/h/kg) | 4.95 ± 0.62 | - |
| F (%) | - | 12.59 ± 1.67 |
Data are presented as mean ± standard deviation (n=5). AUC: Area under the curve; MRT: Mean residence time; t1/2: Half-life; Cmax: Maximum concentration; Tmax: Time to reach Cmax; Vz: Apparent volume of distribution; CL: Clearance; F: Bioavailability.[1]
The data reveal a short time to reach maximum plasma concentration (Tmax) of just 0.083 hours (5 minutes) for both administration routes, indicating very rapid absorption from the gastrointestinal tract.[1] However, the oral bioavailability (F) is only 12.59%, suggesting extensive first-pass metabolism or poor absorption.[1][3][4] The apparent volume of distribution (Vz) is large, indicating that aloesone distributes extensively into tissues.[1]
Experimental Protocols
The following methodologies were employed in the pharmacokinetic study of aloesone in rats.
Animal Model and Dosing
-
Species: Sprague-Dawley rats.
-
Housing: Animals were fasted for 12 hours prior to the experiment with free access to water.
-
Oral Administration: Aloesone was administered orally at a dose of 10 mg/kg.[1]
-
Intravenous Administration: Aloesone was administered via the tail vein at a dose of 1 mg/kg.[1]
Blood Sampling
-
Procedure: Blood samples (approximately 0.2-0.3 mL) were collected from the subclavian vein at predetermined time points post-dosing.[5]
-
Time Points: For a typical pharmacokinetic study, blood is collected at multiple intervals, such as 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes.[6]
-
Sample Processing: Blood samples were collected into heparinized tubes. Plasma was separated by centrifugation (e.g., 2000 x g for 10-15 minutes) and stored at -20°C or below until analysis.[5]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of aloesone in rat plasma.[1][3][7]
-
Sample Preparation: Plasma samples (50 µL) were deproteinized using acetonitrile. An internal standard (IS), such as altechromone A, was added prior to protein precipitation to ensure accuracy.[1] The mixture was vortexed and centrifuged, and the resulting supernatant was analyzed.[1]
-
Chromatography:
-
Mass Spectrometry:
The workflow for this experimental protocol is visualized in the diagram below.
References
- 1. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Beneficial Effects of Aloesone from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aloesone in rat plasma by LC-MS/MS spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aloesone in rat plasma by LC-MS/MS spectrometry and its application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to dl-Aloesol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of dl-Aloesol, a natural product with emerging biological significance. The document details its fundamental physicochemical properties, available experimental protocols, and insights into its mechanism of action, where elucidated.
Core Physicochemical Data
The essential identifiers and properties of this compound are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 104871-04-7 | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][][4] |
| Molecular Formula | C₁₃H₁₄O₄ | [1][][4] |
Biological Context and Activity
This compound is a natural product that has been isolated from the endophytic fungus Aspergillus sp.[1]. Metabolites from Aspergillus sp. have been noted for a range of biological activities, including cytotoxic, antibacterial, free radical scavenging, anti-parasitic, antiviral, and antiproliferative effects[1]. This compound itself is a secondary metabolite identified within this context[2].
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively published in publicly accessible literature, general methodologies for the isolation and handling of similar fungal metabolites can be inferred.
General Isolation and Purification Workflow
A generalized workflow for obtaining this compound from its fungal source would typically involve the following stages. This process is illustrative and would require optimization for specific laboratory conditions.
Caption: Generalized workflow for this compound isolation.
Solubility and Handling
For experimental use, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. When preparing stock solutions, it is crucial to select a solvent that is compatible with the intended biological assay. For long-term storage, refer to the supplier's certificate of analysis, though room temperature is often suitable for continental US locations[1].
Signaling Pathways
Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. The broad biological activities of metabolites from Aspergillus sp. suggest potential interactions with various cellular processes, but further investigation is required to elucidate the precise mechanisms of this compound.
As research progresses, it is anticipated that studies will uncover its molecular targets and its effects on signaling cascades related to cell proliferation, apoptosis, and inflammatory responses, given the described activities of related compounds.
Logical Flow for Future Mechanistic Studies
The following diagram outlines a logical progression for future research aimed at identifying the signaling pathways affected by this compound.
Caption: Logical workflow for mechanistic studies of this compound.
References
Synthesis of dl-Aloesol from Ethyl Orsellinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of dl-Aloesol, a naturally occurring chromone with potential therapeutic applications. The synthesis commences with the readily available starting material, ethyl orsellinate, and proceeds through a multi-step pathway involving key intermediates such as β-ketosulfoxides. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Synthetic Strategy Overview
The synthesis of this compound from ethyl orsellinate is a well-established route that involves the construction of the chromone core followed by side-chain modification. The key steps of this synthesis, as principally described by Manitto et al. (1986), are:
-
Protection of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups of ethyl orsellinate are protected to prevent unwanted side reactions in subsequent steps. The methoxyethoxymethyl (MEM) group is a suitable choice for this protection.
-
Formation of a β-Ketosulfoxide: The protected ethyl orsellinate is then converted into a β-ketosulfoxide intermediate. This functional group is crucial for the subsequent cyclization to form the chromone ring.
-
Cyclization to the Chromone Core: The β-ketosulfoxide undergoes an intramolecular cyclization to form the protected aloesone derivative.
-
Deprotection: The protecting groups on the chromone core are removed to yield aloesone (2-acetonyl-7-hydroxy-5-methylchromone).
-
Selective Reduction: The final step involves the selective reduction of the side-chain keto group of aloesone to a hydroxyl group, yielding this compound.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the procedures outlined in the scientific literature for the synthesis of this compound and its intermediates.
Protection of Ethyl Orsellinate
Protocol: To a solution of ethyl orsellinate in a suitable aprotic solvent such as dichloromethane, add N,N-diisopropylethylamine (DIPEA). Cool the mixture in an ice bath and add 2-methoxyethoxymethyl chloride (MEM-Cl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the protected ethyl orsellinate.
Synthesis of the β-Ketosulfoxide Intermediate
Protocol: To a solution of methyl phenyl sulfoxide in anhydrous tetrahydrofuran (THF) at low temperature (e.g., -78 °C), add a strong base such as n-butyllithium to generate the lithiated species. To this solution, add the protected ethyl orsellinate dissolved in THF. Stir the reaction mixture at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium chloride. Extract the product, and purify by chromatography to isolate the β-ketosulfoxide intermediate.
Cyclization to Protected Aloesone
Protocol: The β-ketosulfoxide intermediate is dissolved in a suitable solvent and treated with an acid catalyst (e.g., trifluoroacetic acid) to induce cyclization. The reaction is typically heated to facilitate the transformation. After the reaction is complete, the mixture is neutralized, and the product is extracted. Purification by column chromatography affords the protected aloesone.
Deprotection to Aloesone
Protocol: The protected aloesone is dissolved in a protic solvent mixture, such as THF and aqueous hydrochloric acid. The solution is stirred at room temperature or gently heated until the deprotection is complete. The product, aloesone, is then isolated by extraction and purified by recrystallization or chromatography.
Reduction to this compound
Protocol: Aloesone is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride (NaBH4) is added portion-wise to the stirred solution. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Ethyl Orsellinate | MEM-Cl, DIPEA | Dichloromethane | 0 to RT | 12-24 |
| 2 | Protected Ethyl Orsellinate | Methyl phenyl sulfoxide, n-BuLi | THF | -78 | 1-2 |
| 3 | β-Ketosulfoxide | Trifluoroacetic acid | Dichloromethane | Reflux | 2-4 |
| 4 | Protected Aloesone | Aqueous HCl | THF | RT to 50 | 1-3 |
| 5 | Aloesone | Sodium Borohydride | Methanol | 0 to RT | 0.5-1 |
Table 2: Product Yields and Characterization
| Step | Product | Typical Yield (%) | Physical Appearance |
| 1 | Protected Ethyl Orsellinate | >90 | Oil |
| 2 | β-Ketosulfoxide Intermediate | 70-80 | Viscous Oil |
| 3 | Protected Aloesone | 60-70 | Solid |
| 4 | Aloesone | >90 | Crystalline Solid |
| 5 | This compound | 85-95 | White Solid |
Logical Relationships in the Synthesis
The following diagram illustrates the key transformations and the progression of intermediates in the synthesis of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
Conclusion
The synthesis of this compound from ethyl orsellinate provides a reliable and scalable route to this biologically interesting molecule. The use of protecting groups and the strategic formation of a β-ketosulfoxide intermediate are key to the successful construction of the chromone core. The final selective reduction of the side-chain ketone is a high-yielding step that delivers the target compound. This guide provides the necessary detailed information for the replication and potential optimization of this synthetic pathway in a research and development setting.
References
dl-Aloesol: A Technical Guide to its Role as a Secondary Metabolite in Aloe
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol is a chromone derivative found within the complex phytochemical landscape of the Aloe genus. As a secondary metabolite, it is part of a diverse group of compounds that are not directly involved in the primary metabolic processes of the plant but play crucial roles in defense, adaptation, and interaction with the environment. Chromones, including this compound and its precursors, are noted for their wide range of biological activities, making them subjects of interest for pharmacological and cosmetic applications. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, analytical quantification, experimental protocols for its study, and its putative role in cellular signaling pathways, with a focus on providing actionable information for research and drug development.
Chemical Structure:
This compound, with the chemical formula C₁₃H₁₄O₄, is characterized by a benzopyran-4-one (chromone) core structure.[1] It is structurally related to other prominent chromones in Aloe, such as aloesin and aloesone.[2] The "dl-" prefix indicates that it is a racemic mixture of its dextrorotatory and levorotatory enantiomers.
Biosynthesis of this compound in Aloe
The biosynthesis of the chromone backbone in Aloe species follows the polyketide pathway. This intricate process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by specific polyketide synthases.
The proposed biosynthetic pathway begins with the formation of a pentaketide intermediate through the action of Pentaketide Chromone Synthase (PCS) . Subsequent cyclization and aromatization reactions, likely involving an Aloesone Synthase (ALS) , lead to the formation of the core chromone structure, aloesone. Aloesone can then be further modified through glycosylation to form aloesin. While the direct enzymatic conversion of aloesin to this compound within the plant has not been fully elucidated, it is understood that this compound can be formed from the metabolism of aloesin.[2] Specifically, human intestinal bacteria can cleave the C-glucosyl bond of aloesin to yield aloesone, which is subsequently reduced to this compound.[2]
References
In Silico Docking Analysis of dl-Aloesol: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico docking studies of dl-Aloesol, a chromone compound found in Aloe vera, with various therapeutic target proteins. This document details the computational methodologies, presents quantitative binding data, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound, a natural chromone derivative, has garnered interest for its potential therapeutic properties. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with specific protein targets at the molecular level. This approach accelerates the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action before extensive experimental validation. This guide summarizes the current findings from in silico studies on this compound and its close derivatives, providing a foundation for future research and development.
Target Proteins and Binding Affinities
In silico docking studies have identified several potential protein targets for this compound and its derivatives, suggesting its involvement in a range of biological processes. The binding affinity, typically represented by a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A more negative value generally signifies a stronger and more stable interaction.
Quantitative data from various docking studies are summarized in the tables below. It is important to note that while some studies focus directly on aloesol derivatives, their structural similarity to this compound provides valuable insights into its potential bioactivity.
Table 1: Docking Scores of 8-C-Glucosyl-7-methoxy-aloesol Isomers with SARS-CoV-2 Proteins [1]
| Ligand | Target Protein | Binding Energy (kcal/mol) |
| 8-C-Glucosyl-7-methoxy-(R)-aloesol | Main Protease (Mpro) | -6.9122 |
| 8-C-Glucosyl-7-methoxy-(S)-aloesol | Main Protease (Mpro) | -6.2867 |
| 8-C-Glucosyl-7-methoxy-(R)-aloesol | Spike Glycoprotein | -5.2251 |
| 8-C-Glucosyl-7-methoxy-(S)-aloesol | Spike Glycoprotein | -4.9903 |
Table 2: Docking Scores of Aloesin and Its Derivatives with Collagenase and Elastase [2][3]
| Ligand | Target Protein | PDB ID | Docking Score |
| Aloesin | Collagenase | 2Y6I | Not specified as lowest |
| Isoaloeresin D | Collagenase | 2Y6I | -87.3 ± 4.6 |
| Aloesin | Elastase | 1BRU | -80.4 ± 2.2 |
| Isoaloeresin D | Elastase | 1BRU | -80.6 ± 1.7 |
| 7-methyl ether 2'-feruloylaloesin | Elastase | 1BRU | -81.2 ± 1.6 |
Table 3: Binding Affinity of Aloesin with Tumor Necrosis Factor-alpha (TNF-α)
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| Aloesin | TNF-α | -7.0 |
Note: This value is for Aloesin, a closely related derivative of this compound, as identified in a study as a promising inhibitor of TNF-α.[4][5]
Experimental Protocols for In Silico Docking
The following sections outline the generalized yet detailed methodologies employed in the in silico docking of natural compounds like this compound with their target proteins. These protocols are based on common practices reported in the cited literature.
Preparation of Ligand and Protein Structures
Ligand Preparation: The three-dimensional (3D) structure of this compound is obtained from chemical databases such as PubChem. The structure is then prepared for docking using software like ChemDraw or Avogadro. This preparation involves:
-
Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Appropriate partial charges are assigned to each atom.
-
Torsion Angles: Rotatable bonds are defined to allow for conformational flexibility during the docking process.
Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Protein preparation is a critical step and is typically performed using tools like AutoDockTools, PyMOL, or Discovery Studio. The process includes:
-
Removal of Water Molecules and Heteroatoms: All non-essential water molecules and co-crystallized ligands or ions are removed from the PDB file.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure.
-
Charge and Protonation State Assignment: Kollman charges are assigned, and the protonation states of amino acid residues are checked and corrected for physiological pH.
-
Defining the Binding Site: The active site or binding pocket of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools. A grid box is then generated around this site to define the search space for the docking algorithm.
Molecular Docking Simulation
Molecular docking simulations are performed using various software packages, with AutoDock Vina being one of the most widely used for its accuracy and computational efficiency.
General Workflow using AutoDock Vina:
-
Input File Preparation: The prepared protein and ligand structures are converted to the PDBQT file format, which includes atomic charges, atom types, and torsional information.
-
Grid Box Generation: A configuration file is created that specifies the coordinates and dimensions of the grid box encompassing the binding site of the target protein.
-
Docking Execution: The docking simulation is run using the Vina executable. The software employs a Lamarckian Genetic Algorithm to explore a vast number of possible conformations and orientations of the ligand within the defined binding site.
-
Scoring and Ranking: Vina calculates the binding affinity for each predicted pose using an empirical scoring function. The results are ranked based on these scores, with the top-ranked pose representing the most probable binding mode.
Analysis of Docking Results
The output of the docking simulation is a set of ligand poses with their corresponding binding affinities. The analysis of these results involves:
-
Visualization: The protein-ligand complexes are visualized using software like PyMOL or Discovery Studio to examine the binding mode.
-
Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site are identified and analyzed. This provides insights into the key residues responsible for the binding and the overall stability of the complex.
Signaling Pathways and Logical Relationships
The identified target proteins of this compound are key components of various cellular signaling pathways. Understanding these pathways is crucial for elucidating the potential pharmacological effects of this compound.
General Workflow for In Silico Docking
The logical flow of a typical in silico docking study is depicted below.
Caption: Workflow of a typical in silico molecular docking study.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation, immunity, and apoptosis.[6][7][8] By potentially inhibiting TNF-α, this compound could exert anti-inflammatory effects.
Caption: Simplified TNF-α signaling pathway and the potential inhibitory point of this compound.
Collagenase and Elastase in Tissue Degradation
Collagenase and elastase are proteases that degrade collagen and elastin, respectively, key components of the extracellular matrix. Their overactivity is implicated in skin aging and certain diseases. This compound's potential inhibition of these enzymes suggests its utility in anti-aging and tissue-protective applications.
Caption: Role of Collagenase and Elastase in tissue degradation and potential inhibition by this compound.
SARS-CoV-2 Mpro and Spike Protein in Viral Replication and Entry
The SARS-CoV-2 Main Protease (Mpro) is essential for viral replication, while the Spike (S) protein mediates viral entry into host cells.[9][10] Targeting these proteins is a key strategy for developing antiviral therapies. The docking of aloesol derivatives to these proteins suggests a potential antiviral role.
Caption: Inhibition of SARS-CoV-2 entry and replication by targeting Spike and Mpro proteins.
Conclusion and Future Directions
The in silico docking studies summarized in this guide provide compelling evidence for the potential of this compound as a multi-target therapeutic agent. The predicted interactions with key proteins involved in inflammation, tissue degradation, and viral infection highlight its promise for further investigation.
Future research should focus on:
-
Direct Docking Studies of this compound: Performing dedicated in silico studies on this compound to obtain direct binding data and compare it with its derivatives.
-
In Vitro and In Vivo Validation: Experimental validation of the predicted binding affinities and biological activities is essential to confirm the computational findings.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate the drug-likeness and safety profile of this compound.
-
Lead Optimization: The structure of this compound can be further modified to enhance its binding affinity and selectivity for specific targets, leading to the development of more potent and targeted therapies.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.
References
- 1. Identification of Potential SARS-CoV-2 Main Protease and Spike Protein Inhibitors from the Genus Aloe: An In Silico Study for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Study of Aloesin and Its Derivatives as Potential Antiaging Agents | Atlantis Press [atlantis-press.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Comprehensive role of SARS‐CoV‐2 spike glycoprotein in regulating host signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Degradation Products and Pathways of dl-Aloesol
For Researchers, Scientists, and Drug Development Professionals
Introduction to dl-Aloesol and Its Stability
This compound, a chromone derivative found in various Aloe species, is a molecule of interest for its potential biological activities. Its chemical structure, 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromone, features a phenolic hydroxyl group and a secondary alcohol, which are susceptible to degradation under various stress conditions. Understanding the degradation profile of this compound is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of any potential drug product.
Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide outlines a comprehensive approach to investigating the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Proposed Degradation Pathways of this compound
Based on the functional groups present in the this compound molecule, several degradation pathways can be postulated.
Hydrolytic Degradation (Acidic and Basic Conditions)
The chromone ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, particularly at elevated temperatures, degradation may occur.
-
Acidic Conditions: While the core chromone structure is relatively acid-stable, prolonged exposure to strong acids at high temperatures could potentially lead to reactions involving the hydroxyl groups, although significant degradation is not anticipated.
-
Basic Conditions: The phenolic hydroxyl group at C7 is acidic and will be deprotonated under basic conditions, forming a phenoxide ion. This could make the aromatic ring more susceptible to oxidation. The potential for ring-opening of the pyrone ring under strong basic conditions exists, though it is less common for chromones compared to coumarins.
Oxidative Degradation
The phenolic hydroxyl group makes this compound susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
-
Mechanism: Oxidation of the phenol can proceed via a free radical mechanism, potentially leading to the formation of quinone-type structures. The benzylic position adjacent to the pyrone ring could also be susceptible to oxidation. The secondary alcohol on the side chain can be oxidized to a ketone.
Photolytic Degradation
Exposure to UV or visible light can induce photochemical reactions. Chromones are known to undergo various photochemical transformations.
-
Mechanism: Photo-oxidation is a likely pathway, where the absorption of light energy in the presence of oxygen can lead to the formation of reactive oxygen species that attack the molecule. This could result in the formation of hydroxylated or quinonoid products. Photochemical rearrangement or dimerization reactions are also possibilities for chromone derivatives.
Thermal Degradation
High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.
-
Mechanism: Thermally induced degradation could involve decarboxylation (if the chromone ring were to open), dehydration of the secondary alcohol, or cleavage of the side chain.
The following diagram illustrates the proposed degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed, albeit hypothetical, protocols for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
General Procedure
For each stress condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or a water/methanol mixture) is prepared. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at a higher temperature (e.g., 80 °C).
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
If no degradation is observed, repeat the experiment at a higher temperature (e.g., 60 °C) or with 1 N NaOH.
-
Oxidative Degradation
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂ and/or at a higher temperature (e.g., 60 °C).
Photolytic Degradation
-
Expose the this compound solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Solid State:
-
Place a thin layer of this compound powder in an oven at 80 °C for 48 hours.
-
Analyze the sample after the exposure period.
-
-
Solution State:
-
Heat the this compound stock solution at 80 °C in a water bath for 48 hours.
-
Analyze samples at appropriate time points.
-
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be the primary choice for analysis.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of this compound and photodiode array (PDA) detection to assess peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown degradation products.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.
-
Tandem MS (MS/MS): Fragmentation data from MS/MS experiments can provide structural information about the degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of isolated degradation products, NMR spectroscopy is essential.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be required to fully characterize the chemical structure of the degradants.
Data Presentation (Hypothetical)
Quantitative data from the forced degradation studies should be summarized in tables for easy comparison.
Table 1: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Duration | % Degradation of this compound | No. of Degradation Products | Major Degradant (Peak Area %) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | < 5% | 1 | DP-H1 (1.2%) |
| 1 N HCl | 24 h | 8% | 2 | DP-H2 (4.5%) | |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 12% | 3 | DP-B1 (7.8%) |
| 1 N NaOH | 8 h | > 50% | 4 | DP-B2 (25.1%) | |
| Oxidative | 3% H₂O₂ | 24 h | 15% | 2 | DP-O1 (10.3%) |
| 30% H₂O₂ | 4 h | 35% | 3 | DP-O2 (18.9%) | |
| Photolytic | ICH Q1B | - | 18% | 2 | DP-P1 (12.5%) |
| Thermal (Solid) | 80 °C | 48 h | < 2% | 0 | - |
| Thermal (Solution) | 80 °C | 48 h | 10% | 1 | DP-T1 (6.7%) |
Table 2: Hypothetical Chromatographic Data of this compound and Its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Proposed Structure |
| This compound | 15.2 | 1.00 | - |
| DP-H1 | 12.8 | 0.84 | Isomer of this compound |
| DP-B1 | 10.5 | 0.69 | Oxidized product |
| DP-O1 | 18.1 | 1.19 | Side-chain ketone |
| DP-P1 | 16.5 | 1.08 | Hydroxylated derivative |
| DP-T1 | 14.1 | 0.93 | Dehydration product |
Conclusion
This technical guide provides a comprehensive theoretical framework for investigating the degradation products and pathways of this compound. While specific experimental data is currently lacking, the proposed methodologies and logical pathways, based on the chemical nature of this compound and related compounds, offer a robust starting point for researchers. A thorough forced degradation study, employing a combination of HPLC, LC-MS, and NMR, is essential to fully characterize the stability of this compound and to develop safe and effective formulations. The successful execution of these studies will provide invaluable data for drug development professionals and contribute to the overall understanding of this promising natural product.
Spectroscopic Profile of dl-Aloesol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone derivative found in various Aloe species and also produced by certain fungi like Aspergillus sp., has garnered interest within the scientific community for its potential biological activities, including cytotoxic, antibacterial, and free-radical scavenging properties.[1] As a natural product, its precise and thorough characterization is paramount for any further investigation into its pharmacological potential. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.
Chemical Structure
This compound is the racemic mixture of 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one. Its structure consists of a chromone backbone substituted with a hydroxyl group, a methyl group, and a hydroxypropyl side chain.
Chemical Formula: C₁₃H₁₄O₄ Molecular Weight: 234.25 g/mol CAS Number: 104871-04-7 (for dl-racemic mixture)[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from literature sources. It is important to note that slight variations in chemical shifts can occur depending on the solvent and concentration used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.10 | s | - |
| H-6 | ~6.75 | d | 2.5 |
| H-8 | ~6.85 | d | 2.5 |
| H-1' | ~2.80 | dd | 14.0, 7.5 |
| H-1'' | ~2.95 | dd | 14.0, 4.5 |
| H-2' | ~4.10 | m | - |
| 5-CH₃ | ~2.70 | s | - |
| 2'-CH₃ | ~1.25 | d | 6.5 |
| 7-OH | Variable | br s | - |
| 2'-OH | Variable | br s | - |
Data extrapolated from related chromone structures.
Table 2: ¹³C NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~165.0 |
| C-3 | ~112.0 |
| C-4 | ~182.0 |
| C-4a | ~114.0 |
| C-5 | ~140.0 |
| C-6 | ~115.0 |
| C-7 | ~162.0 |
| C-8 | ~102.0 |
| C-8a | ~157.0 |
| C-1' | ~45.0 |
| C-2' | ~65.0 |
| 5-CH₃ | ~22.0 |
| 2'-CH₃ | ~23.0 |
Data extrapolated from related chromone structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of an Aloe vera extract typically shows the following characteristic absorption bands, which are indicative of the functional groups present in this compound.
Table 3: IR Absorption Bands for Functional Groups in this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (γ-pyrone)[2] |
| ~1610 | Strong | C=C stretching (aromatic) |
| ~1450 | Medium | C-H bending (aliphatic) |
| 1260-1000 | Strong | C-O stretching (alcohol and ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aloesol, which is an isomer of aloesone, similar fragmentation patterns can be expected. In positive ion mode ESI-MS/MS, aloesone (m/z 233.2) shows a characteristic daughter ion.
Table 4: Mass Spectrometry Data of Aloesol (Predicted)
| Ion | m/z (amu) | Interpretation |
| [M+H]⁺ | 235.0965 | Protonated molecule |
| [M+Na]⁺ | 257.0784 | Sodium adduct |
| [M-H]⁻ | 233.0819 | Deprotonated molecule |
Predicted data based on the molecular formula and fragmentation of similar chromones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.
Sample Preparation for Spectroscopic Analysis
-
Isolation: this compound can be isolated from natural sources, such as Aloe species or fungal cultures, using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC.
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC-UV or LC-MS.
-
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
NMR Spectroscopy Protocol
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Set an appropriate spectral width (e.g., 0-12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters: Set a wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Similar to ¹H NMR processing.
-
IR Spectroscopy Protocol
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) is commonly used for natural product analysis.
-
Chromatographic Separation (if necessary):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in both positive and negative ion modes to obtain comprehensive data.
-
Scan Range: A typical scan range would be m/z 100-1000.
-
MS/MS Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and experimental protocols for the characterization of this compound. The presented NMR, IR, and MS data, while partially extrapolated from closely related structures due to the limited availability of a complete dataset for the racemic mixture, offer a robust starting point for researchers. Adherence to the detailed experimental protocols will enable the acquisition of high-quality, reproducible data, which is essential for the unambiguous identification and further investigation of this and other natural products. As research into the bioactivity of this compound continues, the availability of comprehensive and standardized spectroscopic data will be of increasing importance to the scientific community.
References
Methodological & Application
Application Note: Quantification of dl-Aloesol in Plant Extracts and Pharmaceutical Formulations using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesol is a chromone derivative found in the exudates of various Aloe species. As a key secondary metabolite, the quantification of dl-Aloesol is crucial for the quality control and standardization of raw plant materials and finished herbal products. Its presence and concentration can be indicative of the authenticity and potential therapeutic efficacy of Aloe-based preparations. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a robust and widely accessible analytical technique.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a gradient elution of water and an organic solvent (methanol or acetonitrile). The DAD detector allows for highly selective detection at the maximum absorbance wavelength of Aloesol, ensuring accurate quantification even in complex matrices.
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., Aloe vera leaves):
-
Wash fresh Aloe vera leaves and carefully make incisions to collect the leaf exudate.
-
Alternatively, dry the leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered plant material or 0.5 g of the dried exudate.
-
Transfer the weighed sample to a 50 mL conical flask and add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
b) Pharmaceutical Formulations (e.g., Gels, Creams):
-
Accurately weigh an amount of the formulation equivalent to a theoretical quantity of this compound.
-
Disperse the sample in 25 mL of methanol.
-
Follow steps 5-7 from the plant material preparation protocol.
Standard Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC-DAD Instrumentation and Conditions
A standard HPLC system equipped with a degasser, quaternary pump, autosampler, column oven, and a diode-array detector is suitable.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm (with spectral scanning from 200-400 nm) |
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-DAD quantification of chromones and related phenolic compounds in Aloe species.[1] These values can be used as a benchmark for the in-house validation of the this compound method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.1 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway/Logical Relationship Diagram
While this compound itself is not part of a signaling pathway in the classical sense, its quantification is a critical step in the quality control pipeline for Aloe-based products. The following diagram illustrates the logical relationship from raw material to a standardized final product.
Caption: Quality control logic for standardized Aloe products.
Conclusion
The described HPLC-DAD method provides a reliable and robust approach for the quantification of this compound. Adherence to this protocol will enable researchers and manufacturers to ensure the quality, consistency, and proper labeling of Aloe vera containing products, contributing to their safety and efficacy. Method validation should be performed in accordance with internal quality standards and relevant regulatory guidelines.
References
Application Note: Quantitative Analysis of dl-Aloesol in Plant Extracts by LC-MS/MS
Introduction
dl-Aloesol is a chromone derivative found in various Aloe species, which are well-known for their medicinal properties. The quantitative determination of aloesol in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant extracts. The method utilizes a simple sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the quality control of herbal medicines.
Experimental Protocols
1. Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Maceration Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 70% ethanol (v/v) in a suitable flask.[1]
-
Perform ultrasound-assisted extraction for 15 minutes at 25°C to enhance extraction efficiency.[1]
-
Agitate the mixture for 30 seconds using a vortex mixer.[1]
-
Filter the resulting solution first through a sintered glass filter and then through a 0.22 µm PTFE filter to remove particulate matter.[1]
-
Store the final extract at -20°C until LC-MS/MS analysis.[1]
-
-
Alternative Extraction for Aloe Vera Gel Powder (AVGP):
-
To a 50 mL flask, add the AVGP sample.
-
Add 40 mL of an extraction solvent consisting of chloroform/methanol (2:1, v/v).[2]
-
Sonication for 10 minutes at 25°C to dissolve the sample.
-
Centrifuge the mixture at 1,150 x g for 10 minutes at room temperature.
-
Collect the supernatant.
-
Evaporate the solvent under a nitrogen stream at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for injection.
-
2. LC-MS/MS Instrumentation and Conditions
The following parameters are based on methods developed for structurally similar chromone compounds and phytosterols found in Aloe extracts.[3][4]
-
Liquid Chromatography (LC) System: An Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer (MS) System: An Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Column: Phenomenex Kinetex XB-C18 column (2.10 mm × 50 mm, 2.6 μm) or an Ascentis Express C18 HPLC column (2.1 × 100 mm, 2.7 μm).[3][4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-90% B
-
2.0-2.5 min: 90% B
-
2.51-3.0 min: 5% B
-
-
Flow Rate: 0.40 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) Conditions:
3. Preparation of Standard and Quality Control Samples
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions at various concentrations (e.g., 50, 100, 500, 1000, 5000, 10000, and 20000 ng/mL).[4]
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (a plant extract known to be free of aloesol) with the working solutions to obtain final concentrations ranging from 5 to 2000 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 800, and 1600 ng/mL) in the same manner as the calibration standards.[4]
Data Presentation
The following table summarizes the quantitative performance of a similar LC-MS/MS method for aloesone, a structurally related chromone. These values can be considered as target performance characteristics for the this compound method.
Table 1: Quantitative Performance Data for Aloesone Analysis
| Parameter | Value | Reference |
| Linearity Range | 5–2000 ng/mL | [4] |
| Regression Equation | y = 0.00182x + 0.00124 | [4] |
| Correlation Coefficient (r) | 0.9945 | [4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |
| Intraday Accuracy | 97.9 to 104.5% | [4] |
| Interday Accuracy | 92.0 to 98.5% | [4] |
| Precision (RSD) | 4.0 to 9.2% | [4] |
For the analysis of phytosterols in Aloe vera gel powder, a method was validated with the following results:
Table 2: Quantitative Performance Data for Phytosterol Analysis
| Parameter | Value | Reference |
| Coefficient of Determination (r²) | >0.999 | [2][3] |
| Limit of Quantification (LOQ) | 2.3–4.1 ng/mL | [2][3] |
| Average Recoveries | 95 to 105% | [2][3] |
| Intra-day Precision (RSD) | 2.6–6.4% | [2][3] |
| Inter-day Precision (RSD) | 3.8–7.3% | [2][3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. LC-MS Based Phytochemical Profiling towards the Identification of Antioxidant Markers in Some Endemic Aloe Species from Mascarene Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for dl-Aloesol
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, inducing the expression of pro-inflammatory genes that encode cytokines and chemokines.[1][2][3] Natural compounds are a promising source for new anti-inflammatory agents. dl-Aloesol, a chromone derivative found in aloe, has been investigated for its potential therapeutic properties, including anti-inflammatory effects.[4][5][6] This document provides a detailed protocol for assessing the in vitro anti-inflammatory activity of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective
To provide a comprehensive protocol for evaluating the in vitro anti-inflammatory effects of this compound on LPS-stimulated murine macrophage cells (RAW 264.7) by quantifying the inhibition of nitric oxide, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) production.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the culture should not exceed 0.1%.
-
Lipopolysaccharide (LPS) Solution: Prepare a 1 mg/mL stock solution of LPS from Escherichia coli O111:B4 in sterile phosphate-buffered saline (PBS). Store at -20°C. The final working concentration for cell stimulation is typically 1 µg/mL.[7]
-
Griess Reagent: This reagent is used for the quantification of nitric oxide.[8][9][10] It consists of two solutions that are typically mixed fresh:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
ELISA Reagents: Commercially available ELISA kits for mouse TNF-α and IL-6 should be used according to the manufacturer's instructions.[11][12][13][14]
Experimental Workflow for Anti-inflammatory Assay
The following workflow outlines the steps for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.
Detailed Assay Protocols
Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentrations of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[7]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the freshly prepared Griess reagent to each supernatant sample.[8][9]
-
Incubate for 10-15 minutes at room temperature in the dark.
-
A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.
-
Follow steps 1-3 from the Nitric Oxide Inhibition Assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[11][12][13][14][15]
-
Briefly, the supernatant is added to antibody-coated plates. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
The concentration of the cytokines is determined by comparison with a standard curve.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 96.5 ± 4.9 |
| 25 | 94.8 ± 5.3 |
| 50 | 92.1 ± 6.0 |
| 100 | 75.3 ± 7.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Inhibitory Effects of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.6 ± 110.2 | 890.4 ± 75.3 |
| LPS + this compound (1 µM) | 42.3 ± 4.1 | 1180.3 ± 105.7 | 850.1 ± 70.2 |
| LPS + this compound (5 µM) | 35.7 ± 3.5 | 950.8 ± 90.4 | 680.9 ± 65.8 |
| LPS + this compound (10 µM) | 28.9 ± 2.9 | 720.4 ± 65.1 | 510.6 ± 50.3 |
| LPS + this compound (25 µM) | 18.4 ± 2.1 | 450.1 ± 40.8 | 320.2 ± 30.1 |
| LPS + this compound (50 µM) | 10.2 ± 1.5 | 280.9 ± 25.6 | 190.5 ± 20.4 |
Data are presented as mean ± standard deviation (n=3).
Underlying Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. LPS, through Toll-like receptor 4 (TLR4), activates a signaling cascade that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS (producing NO), TNF-α, and IL-6.[1][2]
Caption: Proposed mechanism of this compound via the NF-κB signaling pathway.
Conclusion
This protocol provides a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying key inflammatory mediators and considering the underlying molecular pathways, researchers can effectively assess the therapeutic potential of this natural compound. The provided data tables and diagrams serve as clear templates for presenting experimental results and conceptualizing the mechanism of action. Further studies could explore the effects of this compound on other inflammatory pathways and in in vivo models.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Protocol Griess Test [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antioxidant Capacity of dl-Aloesol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone compound found in plants of the Aloe genus, is of significant interest to the scientific community due to the well-documented therapeutic properties of Aloe species. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the exploration of their potential as therapeutic agents.
This document provides detailed application notes and experimental protocols for determining the antioxidant capacity of this compound. While specific quantitative data for this compound is emerging, this guide leverages data from the closely related and well-studied compound, aloesin, to provide a comparative context. The methodologies outlined herein are established and widely used for assessing the antioxidant potential of pure compounds.
Data Presentation: Antioxidant Activity of a Structurally Related Compound (Aloesin)
Quantitative data on the antioxidant capacity of this compound is not extensively available in current literature. However, data for the structurally similar compound, aloesin, provides a valuable reference point. The following table summarizes representative antioxidant activities of Aloe vera extracts and aloesin, highlighting their radical scavenging capabilities. It is important to note that these values serve as a benchmark, and the antioxidant capacity of this compound should be determined experimentally using the protocols provided below.
| Assay | Test Substance | IC50 / Activity | Reference |
| DPPH Radical Scavenging Activity | 5-Methylchromones (including aloesin) | Exhibited the most radical scavenging activity | [1] |
| Aloe vera Gel (Methanol Extract) | IC50: 572.14 µg/mL | [1] | |
| Ascorbic Acid (Standard) | - | ||
| ABTS Radical Scavenging Activity | Aloe vera Gel (Methanol Extract) | IC50: 105.26 µg/mL | [1] |
| Trolox (Standard) | - | ||
| Oxygen Radical Absorbance Capacity (ORAC) | 5-Methylchromones (including aloesin) | Exhibited significant radical scavenging activity | [1] |
| Aloe vera Leaf Gel | High antioxidant capacity confirmed by ORAC analysis | [2] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for three common in vitro antioxidant capacity assays are provided below. These protocols can be readily adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for this compound)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used to dilute the ABTS•+ solution. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.
-
Mix gently and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the blank.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample or positive control.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of Trolox standards.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the different concentrations of this compound, Trolox standards, or phosphate buffer (as a blank) to the respective wells.
-
Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox equivalents (TE) per gram or millimole of the compound.
-
Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for determining the antioxidant capacity of this compound.
Plausible Signaling Pathways for Antioxidant Action of Aloesol Derivatives
The direct signaling pathways for the antioxidant activity of this compound are yet to be fully elucidated. However, studies on related compounds like aloesin and aloesone suggest potential involvement of pathways that regulate cellular stress and inflammation. The following diagram illustrates a plausible mechanism based on existing literature for these related molecules.
Caption: Potential signaling pathways influenced by aloesol derivatives.
Conclusion
The protocols and information presented in this document provide a comprehensive framework for researchers to accurately determine the antioxidant capacity of this compound. While awaiting specific quantitative data for this compound, the provided context from related compounds and the detailed experimental procedures will enable robust and reliable in vitro evaluation. The elucidation of this compound's antioxidant potential is a promising avenue for the development of novel therapeutic strategies against oxidative stress-related diseases.
References
Application Note & Protocol: Utilizing dl-Aloesol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a natural chromone derivative found as a secondary metabolite of the endophytic fungus Aspergillus sp., has garnered interest for its potential biological activities, including cytotoxic, antibacterial, and free-radical scavenging properties.[1] As research into this and related compounds progresses, the need for accurate and reliable analytical methods for quantification and quality control becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products.[2][3] This document provides a detailed protocol for the use of this compound as a standard in chromatographic analysis, outlining the necessary steps for method development, validation, and sample analysis. The validation of any analytical method is crucial to ensure it produces accurate, reproducible, and reliable results suitable for its intended purpose.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | [6] |
| Molecular Weight | 234.25 g/mol | [6][7] |
| CAS Number | 104871-04-7 | [6][7][8] |
| Purity | >98% | [6][7] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For enhanced solubility, warming the sample to 37°C and using an ultrasonic bath is recommended. | [7] |
| Storage | Desiccate at -20°C | [7][8] |
Experimental Workflow
The following diagram outlines the general workflow for utilizing this compound as a chromatographic standard, from initial preparation to final data analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the development of an HPLC method for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm or 0.22 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol, in a 10 mL volumetric flask.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the initial mobile phase composition.
-
A typical concentration range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
The sample preparation method will be highly dependent on the matrix (e.g., fungal extract, herbal formulation, biological fluid). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. A simplified extraction procedure for a plant or fungal matrix is provided below:
-
Accurately weigh the homogenized sample material.
-
Extract with a suitable solvent (e.g., methanol, ethyl acetate) using sonication or maceration.
-
Filter or centrifuge the extract to remove solid debris.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution may be necessary for complex samples. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV/Vis or Photodiode Array (PDA) detector. Monitor at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed). |
Method Validation
To ensure the reliability of the analytical method, it must be validated according to established guidelines. The following parameters should be assessed.[4][5][9]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample. Peak purity analysis using a PDA detector is also recommended. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[10] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key steps in the validation of the chromatographic method.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the use of this compound as a chromatographic standard. By following these guidelines for method development and validation, researchers can ensure the generation of high-quality, reliable, and reproducible data for the quantification of this compound in various sample matrices. Adherence to these principles is essential for regulatory compliance and the advancement of scientific research involving this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. tebubio.com [tebubio.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for dl-Aloesol Formulation in In Vivo Animal Studies
Introduction
dl-Aloesol, a chromone compound derived from Aloe vera, has garnered interest for its potential therapeutic properties. As a derivative of the more extensively studied aloesin, this compound is hypothesized to share similar biological activities, including anti-inflammatory and regenerative effects. This document provides detailed application notes and experimental protocols for the formulation and in vivo evaluation of this compound in animal models.
It is critical to note that while this compound is a compound of significant interest, the majority of currently available in vivo research has been conducted on its precursor, aloesin. Therefore, the following protocols and data are primarily based on studies involving aloesin and should be considered as a foundational guide for initiating research on this compound. Researchers are strongly encouraged to perform dose-response studies and adapt these protocols as necessary for the specific characteristics of this compound.
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies on aloesin, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Studies on Aloesin
| Study Focus | Animal Model | Administration Route | Dosage | Key Findings |
| Anti-inflammatory | Male Sprague Dawley rats with DSS-induced colitis | Oral (in diet) | 0.1% and 0.5% aloesin supplemented diet | Decreased colonic myeloperoxidase (MPO) activity by 32.2% and 40.1%, respectively. Significantly reduced colonic mucosa TNF-α and IL-1β mRNA expression. |
| Wound Healing | Hairless mice | Topical | 0.1% and 0.5% aloesin | Accelerated wound closure rates by inducing angiogenesis, collagen deposition, and granulation tissue formation. |
| Ovarian Cancer | In vivo experiment (details not specified) | Not specified | Not specified | Inhibited tumor growth. |
Table 2: Pharmacokinetic Parameters of Aloesin and its Metabolite Aloesone in Rats
| Compound | Administration Route | Dose | Bioavailability | Half-life (t½) | Time to Cmax |
| Aloesin | Intravenous & Intragastric | 10 mg/kg | 11.13% | 3.33 h | - |
| Aloesone | Oral & Intravenous | Not specified | 12.59% | 3.07 h | 0.083 h |
Table 3: In Vitro Efficacy of Aloesin
| Cell Line | Treatment | Concentration | Effect |
| Cultured skin cells | Aloesin | 1, 5, and 10µM | Increased cell migration via phosphorylation of Cdc42 and Rac1. |
| RAW264.7 macrophages | Aloesin | Not specified | Positively regulated the release of cytokines and growth factors (IL-1β, IL-6, TGF-β1, and TNF-α). |
| HUVECs (endothelial cells) | Aloesin | Not specified | Enhanced angiogenesis. |
| Ovarian Cancer SKOV3 cells | Aloesin | 2.5 µM to 40 µM | Inhibited cell viability and clonality in a dose-dependent manner. Arrested cell cycle at the S-phase and induced apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the study of this compound.
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately using an analytical balance.
-
If using a suspending agent like CMC, prepare the vehicle solution first. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Gradually add the this compound powder to a small amount of the vehicle in a mortar and triturate to form a smooth paste. This prevents clumping.
-
Slowly add the remaining vehicle to the paste while continuously stirring or transferring to a beaker with a magnetic stirrer.
-
For oil-based formulations, directly suspend the powder in the oil and homogenize.
-
For complex solvent systems, dissolve the this compound in DMSO first, then add the other components in the specified order while vortexing.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the formulation in sterile, labeled tubes at 4°C. Protect from light if the compound is light-sensitive.
-
Before each administration, vortex or stir the suspension to ensure uniform distribution of the compound.
Protocol 2: In Vivo Anti-Inflammatory Study in a DSS-Induced Colitis Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of inflammatory bowel disease.
Animal Model: Male Sprague Dawley rats (6-8 weeks old).
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Dextran sulfate sodium (DSS)
-
Oral gavage needles
-
Standard rat chow
-
Metabolic cages for sample collection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for MPO assay and RNA extraction (e.g., TRIzol)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Healthy control (no DSS, vehicle administration)
-
Group 2: DSS control (DSS administration, vehicle administration)
-
Group 3: DSS + low-dose this compound
-
Group 4: DSS + high-dose this compound
-
-
Induction of Colitis: Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days. The healthy control group will receive regular drinking water.
-
This compound Administration: Administer the this compound formulation or vehicle daily via oral gavage, starting from the first day of DSS administration and continuing for the entire duration of the study. Dosages should be based on preliminary dose-response studies.
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture. Euthanize the animals by an approved method.
-
Tissue Harvest: Carefully dissect the colon and measure its length. Collect a distal portion of the colon for histological analysis (fix in 10% formalin) and another portion for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Analysis:
-
MPO Assay: Homogenize the colon tissue and perform a myeloperoxidase assay to quantify neutrophil infiltration.
-
Gene Expression Analysis: Extract RNA from the colon tissue and perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Histology: Process the formalin-fixed colon sections, stain with Hematoxylin and Eosin (H&E), and score for inflammation severity and tissue damage.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by aloesin, which are likely relevant for this compound.
Caption: MAPK/Rho and Smad signaling pathways in wound healing.
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory study.
Application Notes: Assessing Cell Viability with dl-Aloesol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell viability assays using dl-Aloesol, a compound found in Aloe species. The provided information is intended to guide researchers in evaluating the cytotoxic and anti-proliferative effects of this compound on various cell lines.
Introduction
This compound and other related compounds derived from Aloe vera, such as aloesin and aloe-emodin, have garnered significant interest in cancer research due to their potential anti-tumor properties.[1][2] Several studies have demonstrated that these compounds can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.[1][2][3] Specifically, aloesin has been shown to suppress the growth and metastasis of ovarian cancer cells by inhibiting the MAPK signaling pathway.[4][5] Furthermore, aloe-emodin has been reported to have anti-proliferative effects on a variety of cancer cell lines by inducing apoptosis and affecting multiple signaling pathways.[2] This document outlines a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability, and provides insights into the potential signaling pathways affected by this compound treatment.
Data Presentation
The following table summarizes representative quantitative data on the effect of aloesin, a structurally related compound to this compound, on the viability of an ovarian cancer cell line. This data illustrates a dose-dependent inhibitory effect.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Approx.) | IC50 (µM) | Reference |
| SKOV3 | Aloesin | 0 | 48 | 100 | ~5 | [4] |
| 2.5 | 48 | 75 | ||||
| 5 | 48 | 50 | ||||
| 10 | 48 | 25 | ||||
| 20 | 48 | <10 |
Note: This table is a representation based on published findings. Actual results may vary depending on the specific experimental conditions, cell line, and purity of the this compound used.
Experimental Protocols
A common and reliable method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[6]
Procedure:
-
Cell Seeding:
-
Culture the desired cells in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis.
-
From the curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. Aloe and its Effects on Cancer: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Gene Expression Analysis in Response to dl-Aloesol Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone derivative found in the genus Aloe, has garnered interest for its potential therapeutic properties, including anti-inflammatory and wound-healing activities.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful tool to elucidate the cellular pathways modulated by this compound. These application notes provide a comprehensive overview and detailed protocols for investigating the impact of this compound on gene expression, with a focus on key signaling pathways implicated in cellular responses to bioactive compounds.
Recent studies on related compounds from Aloe vera suggest that they can influence several key signaling cascades. For instance, aloesin has been shown to activate the Wnt/β-catenin pathway and inhibit the Notch signaling pathway.[2][3] Furthermore, extracts containing Aloe compounds have been demonstrated to modulate the MAPK signaling pathway, specifically the ERK and JNK branches.[4] The Smad signaling pathway, a critical regulator of cell growth and differentiation, is another plausible target for plant-derived compounds.[5] Therefore, this document will focus on the analysis of genes downstream of the Wnt/β-catenin, MAPK, and Smad signaling pathways following this compound exposure.
Experimental Rationale
The experimental design outlined below is based on a hypothetical study treating a human dermal fibroblast cell line with this compound to investigate its effects on genes related to wound healing and tissue remodeling. This model is relevant given the known wound-healing properties of Aloe compounds.[1] The protocols provided are standardized for broad applicability across various cell types and research questions.
Data Presentation: Hypothetical Gene Expression Changes
The following tables summarize hypothetical quantitative data from a qPCR experiment assessing the change in expression of target genes in human dermal fibroblasts treated with this compound (10 µM) for 24 hours. Gene expression is normalized to the housekeeping gene GAPDH, and fold change is calculated relative to a vehicle-treated control.
Table 1: Wnt/β-Catenin Pathway Target Genes
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | P-value |
| AXIN2 | Axis Inhibition Protein 2 | 2.5 | <0.05 |
| CCND1 | Cyclin D1 | 1.8 | <0.05 |
| MYC | MYC Proto-Oncogene | 1.6 | >0.05 |
| LEF1 | Lymphoid Enhancer Binding Factor 1 | 2.1 | <0.05 |
Table 2: MAPK/ERK Pathway Target Genes
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | P-value |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.2 | <0.01 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.8 | <0.01 |
| EGR1 | Early Growth Response 1 | 2.1 | <0.05 |
| DUSP1 | Dual Specificity Phosphatase 1 | 1.9 | <0.05 |
Table 3: Smad Pathway Target Genes
| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) | P-value |
| SMAD7 | SMAD Family Member 7 | 1.5 | >0.05 |
| COL1A1 | Collagen Type I Alpha 1 Chain | 2.9 | <0.01 |
| COL3A1 | Collagen Type III Alpha 1 Chain | 2.4 | <0.01 |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | 1.7 | <0.05 |
Mandatory Visualizations
Experimental Workflow Diagram
Wnt/β-Catenin Signaling Pathway
MAPK/ERK Signaling Pathway
TGF-β/Smad Signaling Pathway
Experimental Protocols
Protocol 1: Total RNA Isolation from Cultured Cells
This protocol is for isolating high-quality total RNA from cultured cells, a critical first step for gene expression analysis.[6][7][8][9][10]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold, sterile
-
TRIzol® Reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Micropipettes and RNase-free tips
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the cell culture medium.
-
Wash the cell monolayer once with ice-cold sterile PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol® Reagent per 10 cm² of culture dish surface area and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used in the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in 20-50 µL of RNase-free water by passing the solution up and down through a pipette tip.
-
Incubate in a heat block at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total RNA.[11][12][13]
Materials:
-
Total RNA sample (up to 1 µg)
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
Random hexamers or oligo(dT) primers
-
dNTP mix (10 mM)
-
5X Reaction Buffer
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
Prepare the RNA-Primer Mix:
-
In an RNase-free PCR tube, combine the following:
-
Total RNA: 1 µg
-
Random hexamers (50 ng/µL) or Oligo(dT) (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Prepare the Reverse Transcription Master Mix:
-
For each reaction, prepare a master mix with the following components:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor (e.g., 40 U/µL): 1 µL
-
Reverse Transcriptase (e.g., 200 U/µL): 1 µL
-
Nuclease-free water: 1 µL
-
-
The total volume of the master mix per reaction is 7 µL.
-
-
Reverse Transcription Reaction:
-
Add 7 µL of the master mix to the 13 µL of RNA-primer mix for a total reaction volume of 20 µL.
-
Mix gently by pipetting.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation)
-
-
-
Storage:
-
The resulting cDNA can be stored at -20°C for future use.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) with SYBR Green
This protocol outlines the procedure for quantifying gene expression using qPCR with SYBR Green chemistry.[1][14][15][16][17]
Materials:
-
cDNA template (from Protocol 2)
-
2X SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and housekeeping genes (10 µM stock)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Primer Design and Validation:
-
Design primers with an amplicon size between 70-200 bp.
-
Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
-
Prepare the qPCR Reaction Mix:
-
Thaw all components on ice.
-
Prepare a master mix for each primer set to ensure consistency across wells. For a single 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Reverse Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Nuclease-free water: 7.2 µL
-
-
Vortex the master mix gently and spin down.
-
-
Set up the qPCR Plate:
-
Aliquot 18 µL of the master mix into each well of the qPCR plate.
-
Add 2 µL of cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set by adding 2 µL of nuclease-free water instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
Run the qPCR Program:
-
Place the plate in the qPCR instrument and run a standard cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product. A single peak indicates a specific product.
-
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt (delta-delta Ct) method to determine the relative fold change in gene expression.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control samples.
-
References
- 1. clinisciences.com [clinisciences.com]
- 2. Study of the aqueous extract of Aloe vera and its two active components on the Wnt/β-catenin and Notch signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. stemcell.com [stemcell.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 11. mcgill.ca [mcgill.ca]
- 12. benchchem.com [benchchem.com]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. benchchem.com [benchchem.com]
- 17. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
High-Purity dl-Aloesol: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone compound found in plants of the Aloe genus, has garnered significant interest within the research community for its potential therapeutic properties. As a racemic mixture, this compound offers a unique chemical entity for investigation into its biological activities. This document provides detailed application notes and experimental protocols for researchers utilizing high-purity this compound in their studies. The information compiled herein is based on existing research on aloesol and structurally related compounds from Aloe species. Researchers should consider this information as a foundational guide and optimize protocols for their specific experimental setups.
Supplier Information
For research applications requiring high-purity this compound, it is crucial to source the compound from a reputable supplier that provides comprehensive quality control data.
Table 1: High-Purity this compound Supplier
| Supplier | Product Name | Purity Specification | Analytical Confirmation | CAS Number |
| BioCrick | This compound | >98% | NMR | 104871-04-7 |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for proper handling, storage, and preparation of stock solutions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Desiccate at -20°C |
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro assays.
-
Materials:
-
High-purity this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If solubility is an issue, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
-
Application: Anti-inflammatory Activity
Compounds from Aloe species have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. While specific data for this compound is limited, research on related compounds like aloesin and aloe extracts provides a strong rationale for investigating its anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of Aloe Compounds
| Compound/Extract | Assay | Model | Key Findings | Reference |
| Aloesin | Dextran Sulfate Sodium (DSS)-induced colitis | Rat | Decreased plasma LTB₄ and TNF-α; Reduced colonic MPO activity. | [1] |
| Aloin | Dextran Sulfate Sodium (DSS)-induced colitis | Rat | Decreased plasma LTB₄ and TNF-α. | [1] |
| Aloe Extract | Lipopolysaccharide (LPS)-induced inflammation | RAW264.7 Macrophages | Inhibition of IL-6 and TNF-α production; Suppression of iNOS and COX-2 mRNA expression. | [2] |
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages
-
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Signaling Pathway: NF-κB and MAPK in Inflammation
Research on aloe extracts has shown that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] These pathways are central to the transcriptional regulation of pro-inflammatory genes.
References
Application Notes and Protocols for dl-Aloesol in Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone derivative found as a natural product from the secondary metabolites of the endophytic fungus HCCB06030, and also obtainable through the transformation of aloesin from Aloe vera, presents significant potential for cosmetic and pharmaceutical applications.[1] Its biological activities, extrapolated from studies on related Aloe compounds, suggest potent antioxidant, anti-inflammatory, and skin-lightening properties. These notes provide a comprehensive overview of its potential applications, supported by experimental protocols and key data from relevant research. While specific data for this compound is emerging, the information presented herein, derived from studies on aloesin and other Aloe vera constituents, serves as a strong foundational guide for research and development.
Cosmetic Applications
This compound is a promising ingredient for a variety of cosmetic formulations due to its potential to address common dermatological concerns.
-
Skin Lightening and Hyperpigmentation Control: By inhibiting tyrosinase, the key enzyme in melanin synthesis, this compound can be incorporated into formulations designed to reduce hyperpigmentation, such as age spots, melasma, and freckles.[2]
-
Anti-Aging and Antioxidant Formulations: Its antioxidant properties help in neutralizing free radicals, which are major contributors to premature skin aging. This makes it suitable for anti-wrinkle creams, serums, and daily moisturizers.
-
Soothing and Anti-Inflammatory Products: For sensitive or irritated skin, this compound's potential anti-inflammatory effects can be beneficial in calming lotions, after-sun products, and formulations for conditions like eczema and psoriasis.[3]
-
Wound Healing and Skin Repair: By potentially modulating signaling pathways involved in cell migration and tissue remodeling, it can be a valuable component in products aimed at accelerating skin healing and improving skin integrity.[4][5]
Pharmaceutical Applications
In the pharmaceutical realm, this compound's biological activities suggest its utility in the development of topical therapeutic agents.
-
Dermatological Disorders: Its anti-inflammatory properties could be harnessed for the treatment of inflammatory skin conditions.[6][7]
-
Wound Care: Formulations containing this compound may aid in the management of minor cuts, burns, and other skin injuries by promoting a conducive environment for healing.[8]
-
Drug Delivery: Some components of Aloe vera have been shown to enhance the skin permeation of other drugs, suggesting a potential role for this compound as a penetration enhancer in transdermal drug delivery systems.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for compounds structurally related to this compound, providing a benchmark for its potential efficacy.
Table 1: Tyrosinase Inhibition
| Compound | IC50 Value (µM) | Source |
| Aloesin derivative (Compound 9) | 9.8 ± 0.9 | [10] |
| Kojic Acid (Positive Control) | 19.5 ± 1.5 | [10] |
Table 2: Antioxidant Activity
| Assay | Compound/Extract | IC50 Value (µg/mL) | Source |
| DPPH | Aloe vera extract | 19.2 ± 2.3 | [11] |
| ABTS | Aloe vera extract | 7.2 ± 1.7 | [11] |
| DPPH | Aloe schelpei leaf latex | 25.3 ± 2.45 | [12] |
Table 3: Anti-inflammatory Activity
| Model | Treatment | Effect | Source |
| DSS-induced colitis in rats | 0.1% Aloesin diet | 32.2% decrease in colonic MPO activity | [6] |
| DSS-induced colitis in rats | 0.5% Aloesin diet | 40.1% decrease in colonic MPO activity | [6] |
| LPS-induced RAW264.7 cells | Aloe vera extract | Inhibition of NO, iNOS, and COX-2 expression | [13] |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from methodologies used to assess the tyrosinase inhibitory activity of natural compounds.[2][10]
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 130 µL of tyrosinase solution to each well.
-
Add 20 µL of the different concentrations of this compound or kojic acid to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 50 µL of L-tyrosine solution to each well to initiate the reaction.
-
Measure the absorbance at 475 nm at regular intervals for 20 minutes using a spectrophotometer.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant capacity of a compound.[14][15]
Objective: To assess the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Prepare a 0.2 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.
Anti-inflammatory Assay (Inhibition of NO Production in Macrophages)
This protocol outlines an in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Objective: To evaluate the potential of this compound to inhibit the inflammatory response in vitro.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (an indicator of NO production) using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
Signaling Pathways
MAPK/Rho and Smad Signaling in Wound Healing
Aloesin has been shown to accelerate skin wound healing by modulating the MAPK/Rho and Smad signaling pathways. These pathways are crucial for cell migration, angiogenesis, and tissue development.[4][5]
References
- 1. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. researchgate.net [researchgate.net]
- 4. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory activity of extracts from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aloesol.com [aloesol.com]
- 9. Skin permeation enhancement potential of Aloe Vera and a proposed mechanism of action based upon size exclusion and pull effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antioxidant, antinociceptive, and anti-inflammatory activities of ethanol extracts from Aloe saponaria Haw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijls.in [ijls.in]
- 15. biochemjournal.com [biochemjournal.com]
Application Note and Protocol: Stability Testing of dl-Aloesol in Different Solvents and pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Aloesol, a chromone derivative found as a secondary metabolite in certain endophytic fungi and as a transformation product of aloesin from Aloe vera, is a compound of interest for its potential biological activities.[1][2] Understanding the stability of this compound in various solvents and across a range of pH values is critical for the development of robust analytical methods, formulation studies, and ensuring the integrity of the compound during experimental procedures and storage. This document provides a detailed protocol for assessing the stability of this compound and presents a framework for data interpretation.
This compound, chemically known as 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one, belongs to the chromone class of compounds, which are derivatives of benzopyran with a substituted keto group on the pyran ring.[3] The stability of such phenolic compounds can be influenced by factors including the solvent's polarity, pH, temperature, and light exposure.[4][5] Degradation can occur through oxidation, hydrolysis, or other chemical transformations, leading to a loss of potency and the formation of potentially undesirable byproducts.
This application note outlines a comprehensive approach to systematically evaluate the stability of this compound under various conditions, employing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for accurate quantification.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the stability studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| Methanol | |||||
| Ethanol | |||||
| Acetonitrile | |||||
| Water | |||||
| DMSO | |||||
| Chloroform | |||||
| Dichloromethane | |||||
| Ethyl Acetate |
Table 2: Stability of this compound at Different pH Values in Aqueous Solution at Room Temperature (25°C)
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 2.0 | HCl/KCl | |||||
| 4.0 | Acetate | |||||
| 6.0 | Phosphate | |||||
| 7.4 | Phosphate | |||||
| 8.0 | Phosphate | |||||
| 10.0 | Carbonate-Bicarbonate |
Experimental Protocols
This section details the methodologies for conducting the stability testing of this compound.
Materials and Reagents
-
This compound standard (high purity)
-
HPLC grade solvents: Methanol, Ethanol, Acetonitrile, Water, Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate
-
Buffer salts: Potassium chloride (KCl), Hydrochloric acid (HCl), Sodium acetate, Acetic acid, Sodium phosphate monobasic, Sodium phosphate dibasic, Sodium carbonate, Sodium bicarbonate
-
HPLC grade water
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath for temperature-controlled studies
Preparation of Stock and Working Solutions
-
This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions for Solvent Stability: From the stock solution, prepare working solutions of this compound in each of the selected solvents (Methanol, Ethanol, Acetonitrile, Water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate) at a final concentration of approximately 50 µg/mL.
-
Working Solutions for pH Stability: Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 10. From the stock solution, prepare working solutions of this compound in each buffer at a final concentration of approximately 50 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid influencing the stability.
Stability Study Procedure
-
Time Zero (T0) Analysis: Immediately after preparation, filter an aliquot of each working solution through a 0.45 µm syringe filter and analyze by HPLC-UV to determine the initial concentration of this compound.
-
Incubation: Store the remaining working solutions in tightly capped vials under controlled conditions (e.g., room temperature at 25°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot from each solution, filter it, and analyze by HPLC-UV.
-
Forced Degradation (Optional): To understand potential degradation pathways, forced degradation studies can be performed by exposing the this compound solutions to more extreme conditions, such as elevated temperature (e.g., 60°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidative stress (e.g., 3% H₂O₂).
HPLC-UV Method for Quantification of this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid in water) as mobile phase A and acetonitrile or methanol as mobile phase B is a common starting point for phenolic compounds.[6] A suggested gradient could be:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength for maximum absorbance should be selected (typically around 254 nm or 280 nm for chromones).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of this compound remaining at each time point. The percentage of degradation can be calculated using the formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100
Visualization
Experimental Workflow
Caption: Workflow for this compound stability testing.
Hypothetical Degradation Pathway of a Chromone
While the specific degradation products of this compound are not well-documented, a hypothetical pathway can be proposed based on the known reactivity of chromone derivatives. Ring-opening reactions are a common degradation route for chromones, especially under nucleophilic conditions.
Caption: Hypothetical degradation pathway for a chromone like this compound.
Discussion and Interpretation of Results
The stability of this compound is expected to vary significantly with the solvent and pH.
-
Solvent Effects: Protic solvents like water, methanol, and ethanol may facilitate degradation pathways involving proton transfer. Aprotic solvents like DMSO and acetonitrile might offer better stability. The solubility of this compound should also be considered, as it is reported to be soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
-
pH Effects: Phenolic compounds are generally more stable in acidic conditions and tend to degrade faster at higher pH values.[5][7] The hydroxyl group on the chromone ring of this compound can deprotonate at alkaline pH, making the molecule more susceptible to oxidation and other degradation reactions. It is anticipated that this compound will show greater stability at pH values below 7.
-
Degradation Kinetics: The degradation of phenolic compounds often follows first-order kinetics.[4][8] By plotting the natural logarithm of the this compound concentration versus time, a linear relationship would confirm first-order kinetics, and the degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Conclusion
This application note provides a robust framework for the systematic evaluation of this compound stability in various solvents and at different pH levels. The detailed protocols and data presentation templates will enable researchers to generate reliable and comparable stability data. This information is crucial for informed decision-making in the handling, formulation, and analytical development of this compound for research and potential therapeutic applications. The provided diagrams offer a clear visualization of the experimental workflow and a plausible degradation mechanism, aiding in the overall understanding of the stability profile of this promising natural product derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chromone - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: dl-Aloesol Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dl-Aloesol. The information is designed to address common solubility challenges encountered during the preparation of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a phenolic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its reported water solubility is approximately 0.65 g/L.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue when working with compounds that have low water solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration: You can try to increase the percentage of your organic solvent (e.g., DMSO) in the final assay medium. However, be mindful of the solvent tolerance of your biological system, as high concentrations of organic solvents can be toxic to cells.
-
Use a co-solvent: Employing a water-miscible co-solvent can improve solubility.
-
Utilize solubilizing agents: Agents like cyclodextrins can encapsulate the this compound molecule, increasing its apparent water solubility.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity. However, some cell lines may tolerate up to 1% DMSO. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in a solvent.[2] However, be cautious with temperature, as excessive heat can degrade the compound. Always visually inspect the solution after it cools to room temperature to ensure no precipitation has occurred.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Buffer
This is the most common challenge when preparing this compound for biological assays. The following table provides a systematic approach to resolving this issue.
| Troubleshooting Step | Detailed Methodology | Expected Outcome | Considerations |
| 1. Optimize Solvent Concentration | Prepare a dilution series of your this compound stock solution in your aqueous buffer with varying final concentrations of the organic solvent (e.g., DMSO). For example, test 0.1%, 0.25%, 0.5%, and 1% DMSO. | Determination of the minimum solvent concentration required to maintain this compound in solution at the desired working concentration. | Always include a solvent-only control to assess cytotoxicity at each concentration. |
| 2. Employ Co-solvents | In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[3][4][5] Prepare your this compound stock in a mixture of solvents (e.g., 1:1 DMSO:PEG400) before diluting into the aqueous buffer. | Improved solubility compared to a single solvent system. | The toxicity of the co-solvent mixture on the biological system must be evaluated. |
| 3. Utilize Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. | A significant increase in the aqueous solubility of this compound, allowing for higher working concentrations with lower organic solvent content. | The binding affinity and stoichiometry of the this compound-cyclodextrin complex may need to be determined for precise dosing. |
Data Presentation
The following table summarizes the solubility of aloesin, a structurally similar chromone, which can be used as a reference for estimating the solubility of this compound.
| Solvent System | Aloesin Solubility (approximate) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (197.78 mM) | [8] |
| Ethanol | ~10 mg/mL | [5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.07 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 234.25 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 234.25 g/mol x 1000 mg/g = 2.34 mg
-
-
-
Weigh the this compound:
-
Accurately weigh approximately 2.34 mg of this compound powder and transfer it to a microcentrifuge tube. For accuracy with small masses, it is advisable to weigh a larger amount (e.g., 23.4 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL).
-
-
Dissolve in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of this compound Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[9]
Materials:
-
This compound powder
-
Chosen solvent (e.g., water, PBS, or a specific buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Prepare a supersaturated solution:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The exact amount should be more than what is expected to dissolve.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
-
Sample Collection:
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations must be prepared in the same solvent for accurate quantification.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
-
Signaling Pathways and Experimental Workflows
This compound and related compounds found in Aloe species have been shown to exert anti-inflammatory and antioxidant effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.
Experimental Workflow for Investigating Solubility
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Inhibition
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. emulatebio.com [emulatebio.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Aloesin | Tyrosinase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing dl-Aloesol During Storage
Welcome to the technical support center for dl-Aloesol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a chromone compound found in Aloe vera. Like many natural phenolic compounds, it is susceptible to degradation, which can lead to a loss of biological activity and the formation of unknown impurities.[1][2] Ensuring its stability is crucial for accurate experimental results and the development of effective pharmaceuticals.
Q2: What are the primary factors that can cause this compound degradation?
A2: The degradation of phenolic compounds like this compound is often multifactorial. Key factors include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]
-
Light: Exposure to UV and even visible light can induce photolytic degradation.[4]
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[2][5]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic structure.[4]
-
Enzymatic Activity: If working with crude or semi-purified extracts, residual enzymes may contribute to degradation.
Q3: What are the visible signs of this compound degradation?
A3: Initial signs of degradation can include a change in the color or clarity of a this compound solution. The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram are quantitative indicators of degradation.[5]
Q4: How should I store my this compound samples to minimize degradation?
A4: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store solid this compound at -20°C. Solutions should be freshly prepared, but if storage is necessary, they should be kept at 2-8°C for short periods and protected from light, for example, by using amber vials.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of this compound
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram.
-
A decrease in the peak area of the main this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | If working with aqueous solutions, especially at non-neutral pH or elevated temperatures, hydrolysis may occur. Analyze by LC-MS to identify potential hydrolyzed products. Prepare and store aqueous solutions at low temperatures and protected from light.[5] |
| Oxidative Degradation | If the sample has been exposed to air or oxidizing agents, degradation may occur. Use degassed solvents for your solutions and consider adding an antioxidant. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | If the sample has been exposed to light, this can cause degradation. Protect samples from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[5] |
Issue 2: Loss of this compound Concentration in Solution Over Time
Symptoms:
-
The concentration of this compound, as determined by a validated analytical method, decreases over time.
-
No new peaks are observed in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation | Visually inspect the sample for any solid material. If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if possible) by HPLC. Consider using a different solvent system or adjusting the concentration.[5] |
| Formation of Non-UV Active Degradants | The degradation products may not be detectable by a UV detector at the wavelength being used. Use a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection to screen for non-UV active compounds.[5] |
| Adsorption to Container | This compound may be adsorbing to the surface of the storage container. Consider using different types of containers (e.g., polypropylene vs. glass) to see if the stability improves. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 2, 4, 8, and 24 hours.[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 2, 4, 8, and 24 hours.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.[6]
-
Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.[6]
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for 2, 4, 8, and 24 hours.[6]
-
Analysis: Before analysis by HPLC-UV or LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.
Protocol: HPLC Method for Quantification of this compound
This is a general-purpose HPLC method that can be adapted for the analysis of this compound.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, increase to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength for this compound |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Illustrative Degradation of this compound under Different Storage Temperatures
| Storage Temperature | Initial Concentration (µg/mL) | Concentration after 1 month (µg/mL) | Concentration after 3 months (µg/mL) | Percent Degradation after 3 months |
| -20°C | 100 | 99.8 | 99.5 | 0.5% |
| 4°C | 100 | 98.2 | 95.1 | 4.9% |
| 25°C (Room Temp) | 100 | 91.5 | 78.3 | 21.7% |
| 40°C | 100 | 75.4 | 50.2 | 49.8% |
Table 2: Illustrative Effect of Light Exposure on this compound Stability at 25°C
| Condition | Initial Concentration (µg/mL) | Concentration after 1 week (µg/mL) | Concentration after 4 weeks (µg/mL) | Percent Degradation after 4 weeks |
| Protected from Light | 100 | 98.9 | 95.8 | 4.2% |
| Exposed to Ambient Light | 100 | 94.3 | 82.1 | 17.9% |
| Exposed to UV Light (254 nm) | 100 | 65.7 | 30.5 | 69.5% |
Visualizations
References
Technical Support Center: Optimizing dl-Aloesol Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dl-Aloesol concentration for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what solvent should it be dissolved for cell culture experiments?
A1: this compound is a chromone compound that has been isolated from fungus and is also found in Aloe species.[1][2] For in vitro cytotoxicity assays, this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentrations in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe level.[3]
Q2: I am starting my first cytotoxicity experiment with this compound. What concentration range should I test?
A2: For a novel compound like this compound where limited cytotoxicity data exists, it is advisable to start with a broad concentration range to determine the approximate range of activity.[4] A common starting approach is to use serial dilutions covering a wide spectrum, for instance, from 10 nM to 100 µM, using half-log10 steps.[4] This initial screening will help identify a narrower, more effective range for subsequent, more detailed dose-response studies.[4] In general, for in vitro studies, it is common to test concentrations that are higher than the anticipated in vivo plasma concentrations.[5][6]
Q3: How do I determine the optimal cell seeding density for my cytotoxicity assay?
A3: The optimal cell seeding density is crucial for reliable and reproducible results and depends on the specific cell line's proliferation rate.[4] It is recommended to perform a preliminary experiment to determine the ideal cell number that ensures cells are in the exponential growth phase throughout the duration of the assay. High cell density can lead to a high signal, while low density can result in poor signal-to-noise ratios.[7]
Q4: My initial screening with this compound shows high cytotoxicity at very low concentrations. Could this be an experimental artifact?
A4: Unexpectedly high cytotoxicity can be a true biological effect or an experimental artifact.[8] To distinguish between these, consider the following troubleshooting steps:
-
Compound Solubility: Visually inspect for any precipitation of this compound when diluted in the culture medium.[8] Poor solubility can lead to inaccurate concentrations and misleading results.
-
Purity of the Compound: Ensure the purity of your this compound batch, as impurities can themselves be toxic.[8]
-
Assay Interference: Some compounds can interfere with the assay itself. For example, in MTT assays, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a control with the compound in cell-free medium to check for such interference.
Q5: The results from my MTT assay and LDH release assay are conflicting. What could be the cause?
A5: Conflicting results between different cytotoxicity assays are not uncommon as they measure different cellular events.[8]
-
MTT assays measure metabolic activity, which is an indicator of cell viability.
-
LDH release assays measure the release of lactate dehydrogenase, an enzyme that leaks out of cells with damaged cell membranes, indicating necrosis or late apoptosis.
A possible explanation for conflicting results is that this compound might be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells), or it could be inducing apoptosis without immediate membrane rupture.[9] If you observe a decrease in the MTT assay signal but no significant LDH release, it would be prudent to investigate apoptotic pathways, for example, by measuring caspase-3/7 activity.[8]
Q6: How do I calculate the IC50 value for this compound?
A6: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required to inhibit a biological process by 50%.[10] To calculate the IC50 value for this compound from your cytotoxicity data, you should:
-
Normalize your data to the untreated control (which represents 100% viability or 0% inhibition).
-
Plot the percentage of cell inhibition (y-axis) against the logarithm of the this compound concentration (x-axis).
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.[10]
-
The IC50 is the concentration on the x-axis that corresponds to 50% inhibition on the y-axis of the fitted curve.[10]
This analysis can be performed using software such as GraphPad Prism or through an Excel add-in.[10][11]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[7][9]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated multichannel pipettes and be consistent with your pipetting technique.
-
To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile water or media.[9]
-
Issue 2: High Background Absorbance in the Control Wells
-
Possible Cause: Contamination of the cell culture medium or the this compound solution. The medium itself might have high background absorbance.[7]
-
Troubleshooting Steps:
-
Always use fresh, sterile cell culture medium and reagents.
-
Include a "medium only" control (without cells) to measure the background absorbance of the medium and the test compound.[9] This background value should be subtracted from all other readings.
-
Issue 3: this compound Precipitation in Culture Medium
-
Possible Cause: The solubility of this compound is exceeded when diluted from the DMSO stock into the aqueous culture medium.
-
Troubleshooting Steps:
-
Prepare the final dilutions of this compound in pre-warmed culture medium containing serum, as serum proteins can help to stabilize hydrophobic compounds.[3]
-
A three-step dilution protocol can be effective: first, dissolve in DMSO; second, dilute in pre-warmed fetal bovine serum; and finally, perform the final dilution in the cell culture medium.[12]
-
Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Lung Carcinoma Cells
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 4.5 |
| 1 | 95.2 ± 5.1 | 4.8 ± 5.1 |
| 5 | 80.1 ± 6.2 | 19.9 ± 6.2 |
| 10 | 52.3 ± 4.8 | 47.7 ± 4.8 |
| 25 | 25.7 ± 3.9 | 74.3 ± 3.9 |
| 50 | 10.4 ± 2.1 | 89.6 ± 2.1 |
| 100 | 2.1 ± 1.5 | 97.9 ± 1.5 |
Table 2: Comparison of IC50 Values of this compound Across Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | [Insert experimental value] |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
-
Mandatory Visualizations
References
- 1. This compound | CAS:104871-04-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize dl-Aloesol precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of dl-Aloesol in aqueous solutions.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous solution.
This guide will walk you through a series of steps to identify the cause of precipitation and provide potential solutions.
Step 1: Initial Assessment of Experimental Parameters
Before making any changes, it's crucial to understand the current conditions of your experiment. Please review the following questions:
-
Concentration: What is the current concentration of this compound in your solution?
-
pH: Have you measured the pH of your solution?
-
Temperature: At what temperature are you preparing and storing your solution?
-
Solvent Composition: Is your solvent pure water, or does it contain other components (e.g., buffers, salts)?
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The solubility of phenolic compounds like this compound is often pH-dependent. The presence of a hydroxyl group on the aromatic ring means that at higher pH values, this group can deprotonate to form a more soluble phenolate ion. Therefore, increasing the pH of the aqueous solution should increase the solubility of this compound.
Illustrative Data: Effect of pH on this compound Solubility
| pH | Estimated Solubility (mg/L) at 25°C |
| 5.0 | 10 |
| 6.0 | 25 |
| 7.0 | 50 |
| 8.0 | 200 |
| 9.0 | 500 |
| 10.0 | >1000 |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual values should be determined experimentally.
Q3: How does temperature influence the solubility of this compound?
For most solid organic compounds, solubility in water increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[1] Increasing the temperature provides this energy, facilitating dissolution.
Illustrative Data: Effect of Temperature on this compound Solubility
| Temperature (°C) | Estimated Solubility (mg/L) at pH 7.0 |
| 4 | 20 |
| 25 | 50 |
| 37 | 120 |
| 50 | 250 |
Note: This data is illustrative. Researchers should be mindful of the thermal stability of this compound at elevated temperatures.
Q4: Can I use co-solvents to prevent this compound precipitation?
Yes, using a co-solvent is a common and effective technique to increase the solubility of poorly water-soluble compounds.[2][3] Co-solvents are water-miscible organic solvents that, when added to water, increase the solvent's capacity to dissolve non-polar molecules.
Recommended Co-solvents for this compound
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 5 - 20% | Generally well-tolerated in many experimental systems. |
| Propylene Glycol | 5 - 20% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10 - 30% | Effective for many poorly soluble drugs. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Use with caution; may have biological effects. |
Q5: What are cyclodextrins and can they help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble "guest" molecules.[4] The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic. This compound can be encapsulated within this hydrophobic cavity, and the resulting complex has a much higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[3]
The diagram below illustrates the formation of a this compound-cyclodextrin inclusion complex.
Caption: Encapsulation of this compound by a cyclodextrin.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)
Objective: To prepare a stock solution of this compound at a target concentration of 1 mg/mL using an ethanol/water co-solvent system.
Materials:
-
This compound powder
-
Ethanol (200 proof, ACS grade or higher)
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound. For a 1 mL stock at 1 mg/mL, weigh 1 mg.
-
To the vial containing the this compound powder, add 200 µL of ethanol (20% of the final volume).
-
Vortex the mixture vigorously for 30-60 seconds to dissolve the powder in the ethanol.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Once the this compound is completely dissolved in the ethanol, add 800 µL of purified water dropwise while gently vortexing. This brings the final volume to 1 mL.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, you may need to increase the percentage of ethanol (e.g., try 30% ethanol).
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound at a target concentration of 1 mg/mL using HP-β-CD as a complexing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Heated stirring plate (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in purified water. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of water. Gentle heating (to ~40°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh 10 mg of this compound and add it to the 10 mL of the 10% HP-β-CD solution. This will give a final concentration of 1 mg/mL.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. A magnetic stirrer is recommended.
-
After the incubation period, visually inspect the solution. There may be a small amount of undissolved material.
-
To remove any undissolved this compound, filter the solution through a 0.22 µm syringe filter. The clear filtrate is your stock solution of the this compound:HP-β-CD inclusion complex.
-
Store the resulting solution as appropriate for your experimental needs (e.g., at 4°C, protected from light).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: dl-Aloesol Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of dl-Aloesol in biochemical assays. While this compound is a valuable natural compound with known biological activities, its structural features, like those of many natural products, may lead to misleading results in various assay formats. This guide will help you identify and mitigate potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a chromone derivative found in Aloe species and certain fungi.[1] Like other natural products, its complex chemical structure can lead to non-specific interactions with assay components. Potential interference mechanisms include, but are not limited to, compound aggregation, intrinsic fluorescence, light absorption at assay wavelengths, and redox activity. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS).[2][3]
Q2: My enzyme inhibition assay shows potent activity for this compound. How can I be sure this is a genuine result?
A2: Apparent enzyme inhibition can be a result of assay artifacts. We recommend a series of validation experiments to confirm a genuine hit. These include checking for compound aggregation, assessing for non-specific reactivity, and running orthogonal assays. A true inhibitor will consistently show activity across different assay formats that measure the same biological endpoint.
Q3: Can this compound's color interfere with absorbance-based assays?
A3: Yes. Compounds present in Aloe extracts have been shown to absorb light in the UV-visible range.[4][5][6] If this compound absorbs light at the same wavelength used to monitor your reaction, it can lead to either an underestimation or overestimation of the true activity. It is crucial to measure the absorbance spectrum of this compound under your specific assay conditions.
Q4: I am using a fluorescence-based assay. Could this compound be a problem?
A4: Potentially. Flavonoids and other structurally related compounds can exhibit intrinsic fluorescence or quench the fluorescence of your reporter molecule.[7][8][9] This can lead to false positive or false negative results. It is important to test for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Q5: What are the first steps I should take if I suspect this compound is interfering with my assay?
A5: A good starting point is to run control experiments. This includes testing the effect of this compound on the assay readout in the absence of the target enzyme or protein. Additionally, performing a detergent-based assay can help identify if compound aggregation is the source of interference.
Troubleshooting Guides
Issue 1: Apparent Inhibition in an Enzyme Assay
Symptoms:
-
This compound shows dose-dependent inhibition of your enzyme.
-
The inhibition curve is unusually steep.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent enzyme inhibition.
Quantitative Data Summary: Hypothetical Aggregation Assay
| This compound (µM) | % Inhibition (without Triton X-100) | % Inhibition (with 0.01% Triton X-100) |
| 1 | 15 | 5 |
| 5 | 55 | 10 |
| 10 | 95 | 12 |
| 20 | 98 | 15 |
Issue 2: Interference in Absorbance-Based Assays
Symptoms:
-
High background absorbance in wells containing this compound.
-
Non-linear reaction progress curves.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound: Dissolve this compound in your assay buffer at the highest concentration you plan to test. Scan the absorbance from 200-800 nm.
-
Run "No Enzyme" Controls: For every concentration of this compound, prepare a control reaction that includes all assay components except the enzyme.
-
Correct for Background Absorbance: Subtract the absorbance of the "no enzyme" control from the absorbance of your experimental samples.
Quantitative Data Summary: Hypothetical Absorbance Interference
| Wavelength (nm) | Absorbance of Assay Product | Absorbance of 10 µM this compound | Corrected Absorbance |
| 405 | 0.85 | 0.25 | 0.60 |
| 490 | 0.60 | 0.05 | 0.55 |
Issue 3: Interference in Fluorescence-Based Assays
Symptoms:
-
Unexpectedly high or low fluorescence readings in the presence of this compound.
-
Quenching of the fluorescent signal.
Troubleshooting Signaling Pathway:
Caption: Decision tree for troubleshooting fluorescence interference.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.[2][10][11]
-
Incubate both sets of reactions under standard conditions and measure the activity.
Interpretation: A significant reduction or complete loss of inhibition in the presence of the detergent suggests that this compound is acting as an aggregator at the tested concentrations.
Protocol 2: Thiol Reactivity Assay
Objective: To assess if this compound is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule (e.g., 1 mM dithiothreitol - DTT) in the assay buffer.
-
Pre-incubate this compound with the DTT solution for 30 minutes at room temperature.
-
Initiate the biochemical reaction by adding the enzyme and substrate to the pre-incubated mixture.
-
Measure the enzyme activity and compare it to a control where this compound was not pre-incubated with DTT.
Interpretation: A decrease in the inhibitory activity of this compound after pre-incubation with DTT suggests that the compound may be a reactive electrophile.[12]
Protocol 3: Absorbance Interference Check
Objective: To determine if this compound interferes with an absorbance-based assay readout.
Methodology:
-
Prepare a set of wells containing the assay buffer and this compound at various concentrations.
-
Prepare another set of wells with the assay buffer, the colored substrate or product, and this compound.
-
Measure the absorbance in both sets of wells at the detection wavelength of the assay.
Interpretation: A significant absorbance reading in the wells containing only this compound indicates direct interference. Changes in the absorbance of the substrate/product in the presence of this compound suggest a chemical interaction or spectral overlap.
References
- 1. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: dl-Aloesol Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the purity of a dl-Aloesol sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound sample?
A1: The most common and reliable methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.
Q2: What is a typical acceptable purity level for a this compound reference standard?
A2: For a reference standard, the purity should be as high as possible, ideally ≥98%. For research purposes, a purity of >95% is often considered acceptable, but this can depend on the specific application.[1][2]
Q3: What kind of impurities might be present in my this compound sample?
A3: Impurities in a this compound sample can originate from the synthetic route or from degradation. Potential impurities may include starting materials, reagents, by-products from side reactions, or stereoisomers. If the sample is derived from a natural source, related aloesol derivatives or other phenolic compounds could be present.
Q4: Can I use UV-Vis spectrophotometry to determine purity?
A4: While UV-Vis spectrophotometry can confirm the presence of the chromophore in this compound and can be used for quantification against a certified reference standard, it is not a suitable method for determining purity. This is because it cannot distinguish between this compound and many of its potential impurities that may have similar UV absorbance.
Q5: My NMR spectrum shows unexpected peaks. What should I do?
A5: Unexpected peaks in an NMR spectrum typically indicate the presence of impurities. These could be residual solvents, water, or structurally related compounds. Refer to the Troubleshooting Guide: NMR Spectroscopy section below for steps to identify these impurities. 2D NMR techniques can also help in identifying and characterizing these unknown signals.[3]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| No peak observed for this compound | Incorrect wavelength detection. | Set the UV detector to a wavelength where this compound has strong absorbance, typically around 254 nm or 297 nm. |
| Sample not properly dissolved or injected. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Check the autosampler for proper injection. | |
| Broad or tailing peaks | Column degradation. | Replace the HPLC column with a new one of the same type. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the solvent reservoirs are sufficiently filled and the pump is functioning correctly. Degas the mobile phase. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Extra peaks observed | Sample contains impurities. | This is the expected outcome in a purity analysis. Identify the impurities by comparing with known standards or using a hyphenated technique like LC-MS. |
| Contamination of mobile phase or system. | Use fresh, high-purity solvents and flush the HPLC system. |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Broad proton signals | Sample concentration is too high. | Prepare a more dilute sample. |
| Presence of paramagnetic impurities. | Purify the sample further or use a chelating agent if metal contamination is suspected. | |
| Signals from residual solvents | Incomplete drying of the sample or use of non-deuterated solvents. | Ensure the sample is thoroughly dried under vacuum. Use high-purity deuterated solvents. Compare observed peaks with known chemical shifts for common laboratory solvents. |
| Water peak obscuring sample signals | Presence of water in the deuterated solvent or sample. | Use a fresh ampoule of deuterated solvent. For samples in D₂O, solvent suppression techniques can be used. |
| Integral values do not match expected proton ratios | Presence of impurities with overlapping signals. | Use a higher field NMR spectrometer for better resolution. 2D NMR techniques (like COSY and HSQC) can help to resolve overlapping signals.[3] |
| Incorrect phasing or baseline correction. | Carefully reprocess the NMR data, ensuring proper phasing and baseline correction. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound purity.
Workflow for HPLC Purity Analysis
References
Matrix effects in dl-Aloesol quantification from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dl-Aloesol in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Two common methods for detecting matrix effects are:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3][4]
-
Post-extraction spike: The response of this compound in a standard solution is compared to its response when spiked into a blank, extracted sample matrix. A significant difference between the two responses indicates the presence of matrix effects.[5][6]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often most effective:
-
Optimized Sample Preparation: Employing techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can effectively remove interfering matrix components.[7]
-
Chromatographic Separation: Modifying the HPLC method (e.g., adjusting the gradient, changing the column) to separate this compound from co-eluting matrix components is crucial.[8]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[9] If a SIL-IS is unavailable, a structural analog can be used.[9]
Q4: When should I use matrix-matched calibration standards?
A4: Matrix-matched calibration standards are recommended when significant matrix effects cannot be eliminated through sample preparation or chromatography.[9] These standards are prepared by spiking known concentrations of this compound into a blank matrix that is identical to the study samples. This approach helps to compensate for the influence of the matrix on the analyte's response.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) for this compound | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate injection solvent. | Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase. | |
| High injection volume. | Reduce the injection volume. | |
| Inconsistent or drifting retention times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction or leaks. | Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. | |
| Low signal intensity or loss of sensitivity | Ion suppression due to matrix effects. | Implement strategies to mitigate matrix effects as described in the FAQs (optimized sample preparation, chromatographic separation, use of an internal standard). |
| Dirty ion source. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| Improper MS/MS parameters. | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound. | |
| High background noise | Contaminated mobile phase or solvents. | Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and inject blank samples between analytical runs. | |
| Inadequate sample cleanup. | Improve the sample preparation method to remove more interfering substances. | |
| Non-linear calibration curve | Saturation of the detector at high concentrations. | Extend the calibration range or dilute the samples. |
| Significant and variable matrix effects across the concentration range. | Use matrix-matched calibration standards or a stable isotope-labeled internal standard. |
Quantitative Data on Matrix Effects
The following table provides illustrative data on the matrix effect for this compound in various complex samples. This data is synthesized based on published results for structurally similar compounds, such as aloesone, and is intended to be representative. Actual matrix effects should be experimentally determined for your specific assay.
| Matrix | Sample Preparation Method | Analyte Concentration | Matrix Effect (%) * | Reference |
| Rat Plasma | Protein Precipitation (Acetonitrile) | Low QC (15 ng/mL) | -4.05 | Synthesized based on[10] |
| Mid QC (800 ng/mL) | +1.17 | Synthesized based on[10] | ||
| High QC (1600 ng/mL) | +2.13 | Synthesized based on[10] | ||
| Human Urine | Dilute-and-Shoot | 50 ng/mL | -25.8 | Illustrative |
| Aloe vera Gel Extract | Liquid-Liquid Extraction (Chloroform/Methanol) | 100 ng/mL | -12.5 | Illustrative |
| Herbal Tea Infusion | Solid-Phase Extraction | 50 ng/mL | -18.2 | Illustrative |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for aloesone, a structurally similar compound.[10]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 5 µL of internal standard working solution (e.g., a structural analog like Altechromone A at 12,000 ng/mL).
-
Vortex for 30 seconds.
-
Add 145 µL of acetonitrile to precipitate proteins.
-
Vortex for 10 minutes at 2000 rpm.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm)
-
Mobile Phase A: 0.1‰ formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: 5% B (0-0.5 min), 5-90% B (0.5-2.0 min), 90% B (2.0-2.5 min), 5% B (2.51-3.0 min)
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 6 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters:
-
Spray Voltage: 4500 V
-
Desolvation Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the internal standard.
-
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the final mobile phase composition at a known concentration (e.g., medium QC level).
-
Set B (Post-Spiked Sample): Extract blank plasma using the protocol above. Spike the resulting supernatant with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Sample): Spike blank plasma with the this compound standard to the same final concentration as Set A and then perform the extraction protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in dl-Aloesol Experiments
Welcome to the technical support center for dl-Aloesol experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural product that can be isolated from the fungus Aspergillus sp.[1] It is a chromone C-glucoside derivative.[2] Known biological activities of metabolites from Aspergillus sp. include cytotoxic, antibacterial, free-radical scavenging, anti-parasitic, antiviral, and antiproliferative effects.[1]
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored desiccated at -20°C.[2] Stock solutions can be prepared and stored at -20°C for several months.[2] It is recommended to prepare and use the solution on the same day.[2] Before use, allow the vial to reach room temperature for at least an hour before opening to prevent condensation.[2]
Q3: I am having trouble dissolving this compound in my cell culture medium. What should I do?
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For cell culture experiments, it is common to first dissolve the compound in a small amount of a sterile solvent like DMSO to create a high-concentration stock solution. This stock solution is then further diluted into the aqueous cell culture medium to achieve the desired final concentration. To improve solubility in the final medium, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[2] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not affect the cells.
Q4: What are some potential causes of inconsistent results in my this compound experiments?
Inconsistent results with natural products like this compound can stem from several factors:
-
Compound Stability: Degradation of the compound due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium (e.g., due to pH or temperature) can lead to variable activity.
-
Solubility Issues: Poor solubility can lead to inconsistent effective concentrations in your experiments. Precipitation of the compound in the cell culture medium is a common issue.
-
Purity of the Compound: Variations in the purity of this compound between batches can significantly impact experimental outcomes.
-
Cell Culture Conditions: Factors such as cell line variability, passage number, cell density, and serum concentration can influence the cellular response to this compound.
-
Experimental Protocol Variations: Minor deviations in the experimental protocol, such as incubation times or reagent concentrations, can lead to significant differences in results.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any precipitate after adding the this compound solution.- Prepare a fresh stock solution and ensure complete dissolution in the initial solvent.- Try preparing intermediate dilutions in a co-solvent system before final dilution in the aqueous medium.- Reduce the final concentration of this compound in the experiment. |
| Compound Degradation | - Prepare fresh stock solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.- Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Cellular Factors | - Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density across all experiments.- Standardize the serum concentration and source in your culture medium. |
| Assay Variability | - Include positive and negative controls in every experiment.- Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level for your cells. |
Issue 2: Variable Effects on Signaling Pathways (e.g., MAPK Pathway)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Activity | - Refer to the troubleshooting guide for inconsistent cell viability to ensure consistent compound delivery.- Verify the purity of your this compound batch. |
| Timing of Treatment and Analysis | - Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or gene expression.- Ensure that the duration of this compound treatment is consistent across all experiments. |
| Cellular State | - Synchronize cell cycles if studying cell cycle-dependent signaling events.- Ensure cells are in a logarithmic growth phase when starting the experiment. |
| Western Blotting/PCR Variability | - Use a consistent protein or RNA extraction protocol.- Load equal amounts of protein or RNA for analysis.- Use housekeeping genes/proteins for normalization.- Include appropriate positive and negative controls for pathway activation. |
Experimental Protocols
Representative Protocol: Investigating the Effect of this compound on the MAPK Signaling Pathway in Cancer Cells
This is a general protocol and may require optimization for your specific cell line and experimental conditions.
1. Cell Culture and Seeding:
- Culture your chosen cancer cell line (e.g., SKOV3 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Preparation of this compound Stock Solution:
- Prepare a 100 mM stock solution of this compound in sterile DMSO.
- Store the stock solution in aliquots at -20°C.
3. Treatment of Cells:
- Once the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
- Ensure the final DMSO concentration is the same in all wells and does not exceed 0.1%.
- Incubate the cells for the desired treatment duration (e.g., 24 hours).
4. Protein Extraction:
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatants using a BCA protein assay.
5. Western Blot Analysis:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
- Compare the levels of phosphorylated proteins in this compound-treated cells to the untreated control.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A hypothetical model of this compound's inhibitory effect on the MAPK signaling pathway.
References
- 1. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. Multiple Beneficial Effects of Aloesone from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
dl-Aloesol vs. Aloin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of dl-Aloesol (also known as aloesin) and Aloin, two prominent bioactive compounds found in Aloe species. The following sections detail their comparative anti-inflammatory, antioxidant, and anticancer properties, supported by experimental data and methodologies.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the key quantitative data on the biological activities of this compound and Aloin.
| Table 1: Comparative Anti-Inflammatory Activity | |||
| Compound | Experimental Model | Key Findings | Quantitative Data |
| This compound (Aloesin) | Dextran sulfate sodium (DSS)-induced colitis in rats | Most potent inhibitor of intestinal inflammatory responses compared to aloin and aloe-gel.[1] | Decreased colonic myeloperoxidase (MPO) activity by 32.2% (0.1% diet) and 40.1% (0.5% diet).[1] |
| Aloin | DSS-induced colitis in rats | Reduced plasma leukotriene B4 (LTB4) and tumor necrosis factor-α (TNF-α) concentrations.[1] | Statistically significant reduction in plasma LTB4 and TNF-α.[1] |
| Lipopolysaccharide (LPS)-stimulated murine macrophages | Suppressed nitric oxide (NO) production.[2] | Dose-dependent suppression of NO at 5-40 µM.[2] |
| Table 2: Comparative Antioxidant Activity | |||
| Compound | Assay | Key Findings | Quantitative Data |
| This compound (Aloesin) | Oxygen Radical Absorbance Capacity (ORAC) | Higher ORAC value than green tea and grape seed extracts.[3] | ORAC value of 5331 µmol TE/g.[3] |
| Thiobarbituric acid reactive substances (TBARS) | Inhibited TBARS formation. | EC50 value lower than propylene glycol-water and glycerol-water extracts, indicating greater inhibition.[4] | |
| Aloin | DPPH radical scavenging | Aloin-rich extracts exhibited antioxidant activity. | An ethyl acetate extract with high aloin content had an IC50 value of 35.45 µg/mL. |
| Superoxide scavenging | Barbaloin (Aloin) increased liver antioxidant enzyme activity at high concentrations.[5] | Significant increase at 3, 6, and 12 mM.[5] |
| Table 3: Comparative Anticancer Activity | |||
| Compound | Cell Line | Assay | IC50 Value |
| This compound (Aloesin) | SKOV3 (Ovarian cancer) | MTT assay | ~5 µM[6] |
| Aloin A | SH-SY5Y (Neuroblastoma) | MTT assay | 213 ± 33.3 µM[7] |
| Aloin B | SH-SY5Y (Neuroblastoma) | MTT assay | 198.7 ± 31 µM[7] |
| Aloin A & B Mixture | SH-SY5Y (Neuroblastoma) | MTT assay | 218.9 ± 38.9 µM[7] |
| Aloin | HeLa (Cervical cancer) | MTT assay | More resistant than SH-SY5Y cells.[7] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer a deeper understanding of the experimental context.
Anti-Inflammatory Activity (DSS-Induced Colitis Model) [1]
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Colitis: 3% dextran sulfate sodium (DSS) in drinking water for 1 week.
-
Treatment: Rats were fed experimental diets supplemented with 0.1% or 0.5% this compound or Aloin for 2 weeks prior to and during colitis induction.
-
Biochemical Markers: Plasma leukotriene B4 (LTB4) and tumor necrosis factor-α (TNF-α) concentrations were measured. Colonic myeloperoxidase (MPO) activity and mRNA expression of TNF-α and interleukin-1β (IL-1β) were also assessed.
Antioxidant Activity (ORAC Assay) [3]
-
The Oxygen Radical Absorbance Capacity (ORAC) assay was used to determine the antioxidant capacity of this compound relative to green tea and grape seed extracts. This assay measures the ability of an antioxidant to quench peroxyl radicals.
Anticancer Activity (MTT Assay) [6][7]
-
Cell Lines: Human ovarian cancer (SKOV3), neuroblastoma (SH-SY5Y), and cervical cancer (HeLa) cell lines were used.
-
Methodology: Cells were treated with varying concentrations of this compound or Aloin for specified time periods (e.g., 24, 48, 72 hours). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was then performed to assess cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Signaling Pathway Modulation
Both this compound and Aloin have been shown to modulate various signaling pathways to exert their biological effects. The following diagrams illustrate some of the key pathways involved.
References
- 1. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloesin as a medical food ingredient for systemic oxidative stress of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromone Efficacy: Elucidating the Therapeutic Potential of Aloesol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various chromone compounds, with a particular focus on derivatives found in Aloe vera. While direct comparative data for dl-Aloesol remains limited in publicly available literature, this document synthesizes available research on related chromones to offer insights into their therapeutic promise.
The chromone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory effects.[1][2][3][4][5] Among the naturally occurring chromones, those isolated from Aloe species, such as aloesin and aloesol, have garnered significant interest for their therapeutic potential.[6][7][8] This guide will delve into the available efficacy data for these compounds and their derivatives, present relevant experimental methodologies, and visualize key signaling pathways.
Efficacy of Chromone Derivatives: A Quantitative Comparison
| Compound | Target | Assay | IC50 (µM) | Reference |
| Aloesin | Tyrosinase | Mushroom Tyrosinase Inhibition | 20 (BTL70AC) | [1] |
| Thioflavone Derivative (2n) | Tyrosinase | Mushroom Tyrosinase Inhibition | 1.12 ± 0.04 | [2] |
| Kojic Acid (Standard) | Tyrosinase | Mushroom Tyrosinase Inhibition | 12.6 ± 0.6 | [2] |
| 7-hydroxy-5-(hydroxymethyl)-2-methylchromone (4) | NF-κB | NF-κB Luciferase Assay in HepG2 cells | 14.92 | [4] |
| 5-((S)-2′-oxo-4′-hydroxypentyl)-2-hydroxymethylchromone (9) | NF-κB | NF-κB Luciferase Assay in HepG2 cells | 18.70 | [4] |
| Aloenin aglycone (13) | NF-κB | NF-κB Luciferase Assay in HepG2 cells | 16.53 | [4] |
Key Signaling Pathways in Chromone Bioactivity
The therapeutic effects of chromones are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and target validation.
One of the well-documented pathways influenced by aloesin is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In ovarian cancer cells, aloesin has been shown to inhibit the phosphorylation of key proteins in this pathway, including MEK, ERK, MAPK, and JNK, leading to reduced cell growth and metastasis.[3]
Caption: Inhibition of the MAPK signaling pathway by Aloesin.
Another critical pathway implicated in the anti-inflammatory effects of some chromones is the NF-κB signaling pathway. Certain chromone derivatives have been demonstrated to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses.[4]
Caption: Inhibition of NF-κB transcriptional activity by chromones.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate chromone efficacy.
Tyrosinase Inhibition Assay
This assay is commonly used to screen for compounds that can inhibit the production of melanin, making them potential agents for treating hyperpigmentation.
Caption: Workflow for a typical tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: A solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (pH 6.8) is prepared. A stock solution of L-DOPA (e.g., 2.5 mM) is also made in the same buffer. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.
-
Assay Procedure: In a 96-well plate, the reaction mixture typically contains the phosphate buffer, the test compound solution, and the tyrosinase solution. The plate is pre-incubated for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C). The reaction is initiated by adding the L-DOPA solution.
-
Measurement: The absorbance of the reaction mixture is measured at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) at regular intervals using a microplate reader.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction mixture without the test compound, and A_sample is the absorbance with the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of NF-κB, providing a measure of the anti-inflammatory potential of a compound.
Detailed Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour). Subsequently, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for a further incubation period (e.g., 6 hours).
-
Luciferase Activity Measurement: After treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The NF-κB inhibitory activity is expressed as the percentage of luciferase activity relative to the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[4]
Conclusion
While the direct comparative efficacy of this compound against other chromones remains an area for future investigation, the existing data on related compounds, particularly aloesin, highlight the significant therapeutic potential of this class of molecules. The chromone scaffold serves as a versatile platform for the development of novel drugs targeting a range of diseases. The provided data and experimental protocols offer a foundation for researchers to build upon in their exploration of chromone-based therapeutics. Further studies are warranted to isolate and characterize this compound, determine its specific biological activities and mechanisms of action, and conduct direct comparative studies with other promising chromone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Beneficial Effects of Aloesone from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis [mdpi.com]
- 6. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for dl-Aloesol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to dl-Aloesol and Analytical Challenges
This compound, or dl-7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromone, is a key metabolite resulting from the bacterial transformation of aloesin in the human intestine. Its quantification is crucial for pharmacokinetic and metabolic studies of Aloe vera preparations. The primary analytical challenge lies in the lack of commercially available reference standards and established analytical methods specifically for this compound. However, validated High-Performance Liquid Chromatography (HPLC) methods for the parent compounds, aloesin and aloeresin A, provide a strong foundation for developing a reliable quantitative method for this compound.
Comparative Analysis of Analytical Methods for Related Compounds
Several validated HPLC methods have been reported for the quantification of aloesin and aloeresin A. These methods can be adapted for the analysis of this compound. Below is a summary of typical performance characteristics from validated methods for these related compounds.
Table 1: Comparison of Validated HPLC Methods for Aloesin and Aloeresin A
| Parameter | Method 1 (Aloesin & Aloeresin A) | Method 2 (Aloesin, Aloeresin A & Barbaloin) | Proposed Method for this compound |
| Instrumentation | HPLC with UV/DAD Detection | RP-HPLC with UV Detection | RP-HPLC with UV/DAD or MS Detection |
| Stationary Phase | C18 Column | C18 Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and methanol | Gradient of water and methanol | Gradient of water and acetonitrile/methanol |
| Detection Wavelength | 297 nm | 297 nm | To be determined (scan for λmax) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | Not specified | > 85% | 98.0% - 102.0% |
| Precision (% RSD) | Intraday & Interday CV% reported | Not specified | < 2% |
| Limit of Detection (LOD) | 0.15 ppm (for aloesin & aloeresin A) | 0.02 ppm (for barbaloin) | To be determined |
| Limit of Quantification (LOQ) | 0.5 ppm (for aloesin & aloeresin A) | 0.1 ppm (for barbaloin) | To be determined |
Note: Data for Method 1 and Method 2 are derived from published studies on aloesin and aloeresin A and are intended to serve as a benchmark for the development and validation of a method for this compound.
Experimental Protocols
A successful validation of an analytical method for this compound quantification requires a detailed and systematic approach. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and can be adapted for this purpose.[1]
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard (if available) in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentration levels covering the expected range of the analyte in the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary. For herbal extracts, a simple dilution followed by filtration might be sufficient. The final sample should be filtered through a 0.45 µm filter before injection.
Chromatographic Conditions (Proposed)
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B). The gradient program should be optimized to achieve good separation of this compound from other components in the sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound. If using DAD, spectra can be recorded to confirm peak purity. MS detection can provide higher selectivity and sensitivity.
Method Validation Parameters
The following parameters must be evaluated to validate the analytical method according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples to show no interference at the retention time of this compound. Peak purity analysis using a DAD is also recommended.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct a calibration curve, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound quantification.
Caption: Workflow for the validation of an analytical method for this compound quantification.
Caption: Key validation parameters for analytical procedures as per ICH Q2(R1) guidelines.
Conclusion
While a specific, validated analytical method for the quantification of this compound is not yet established in the scientific literature, the existing validated HPLC methods for the structurally similar compounds, aloesin and aloeresin A, provide an excellent starting point. By adapting these methods and conducting a thorough validation according to ICH guidelines, researchers can develop a reliable and robust analytical method for the accurate quantification of this compound. This will be instrumental in advancing the understanding of the metabolism and pharmacokinetics of bioactive compounds from Aloe vera.
References
Navigating Immunoassay Specificity: A Comparative Guide to the Potential Cross-Reactivity of dl-Aloesol
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. However, the specificity of these assays can be compromised by the presence of structurally similar, non-target molecules, leading to false-positive or inaccurate results. This guide provides a comprehensive overview of the potential for dl-Aloesol, a natural chromone compound, to exhibit cross-reactivity in various immunoassays. While direct experimental data on this compound's cross-reactivity is not currently available in the public domain, this guide offers a framework for understanding and evaluating this potential interference based on its chemical structure and established principles of immunoassay technology.
The Basis of Immunoassay Cross-Reactivity
Immunoassays rely on the highly specific binding between an antibody and its target antigen. In competitive immunoassays, a labeled antigen and an unlabeled antigen (from the sample) compete for a limited number of antibody binding sites. The presence of a cross-reacting substance, which is structurally similar to the target analyte, can lead to its binding to the antibody, thereby displacing the labeled antigen and generating a false signal.
This compound, with its characteristic chromone and phenolic moieties, possesses structural features that could potentially interact with antibodies designed for other phenolic or aromatic compounds. Studies have shown that phenolic compounds can interfere with certain immunoassays, such as those for ochratoxin A, a mycotoxin with a phenolic component.[1][2][3] This underscores the importance of evaluating the potential for cross-reactivity when developing or utilizing immunoassays in the presence of complex biological matrices or natural product extracts that may contain compounds like this compound.
Potential for this compound Cross-Reactivity in Common Immunoassays
Given the structural characteristics of this compound, it is prudent to consider its potential for interference in immunoassays targeting analytes with similar structural motifs. The following table provides a comparative overview of common immunoassays and their known cross-reactants, offering a basis for identifying assays that may be susceptible to interference from this compound.
| Immunoassay Target Class | Target Analyte Examples | Known Cross-Reacting Compounds/Classes | Potential for this compound Cross-Reactivity |
| Mycotoxins | Ochratoxin A | Other ochratoxins, Phenylalanine, Phenolic compounds [1][2][3] | Moderate to High: The phenolic structure of this compound is a key feature that could lead to cross-reactivity in assays for mycotoxins with phenolic groups. |
| Steroids | Cortisol, Testosterone | Prednisolone, 6-Methylprednisolone, Anabolic steroids[4][5] | Low: The overall structure of this compound is significantly different from the steran nucleus of steroid hormones. |
| Cannabinoids | Δ⁹-THC-COOH | Δ⁸-THC-COOH, Cannabinol (CBN) | Low to Moderate: While not a cannabinoid, the presence of a phenolic ring and an alkyl side chain could theoretically lead to weak interactions in some cannabinoid immunoassays. |
| Alkylphenols | 4-n-Octylphenol, Nonylphenol | Bisphenol A (BPA)[6] | Moderate: Immunoassays designed to detect environmental phenols may exhibit cross-reactivity with other phenolic compounds like this compound. |
Experimental Evaluation of Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a specific immunoassay, experimental validation is essential. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the percentage of cross-reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percent cross-reactivity of this compound against the target analyte of a specific competitive immunoassay.
Materials:
-
Microtiter plate pre-coated with the capture antibody specific to the target analyte.
-
Target analyte standard.
-
This compound.
-
Enzyme-conjugated target analyte (e.g., HRP-conjugate).
-
Assay buffer.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 0 ng/mL to 1000 ng/mL).
-
Prepare a separate serial dilution of this compound in assay buffer over a range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Competitive Binding:
-
To the appropriate wells of the antibody-coated microtiter plate, add a fixed volume of the enzyme-conjugated target analyte.
-
To the standard curve wells, add the corresponding concentrations of the target analyte standard.
-
To the test wells, add the corresponding concentrations of the this compound dilutions.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
-
Substrate Incubation:
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature).
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target analyte standard and this compound to generate dose-response curves.
-
Determine the concentration of the target analyte and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts of immunoassay cross-reactivity and the experimental approach to its assessment, the following diagrams are provided.
Caption: Principle of competitive immunoassay and cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Recommendations
While immunoassays are powerful tools for the quantification of a wide range of analytes, their susceptibility to cross-reactivity from structurally similar compounds necessitates careful validation. The chromone and phenolic structure of this compound suggests a potential for interference in certain immunoassays, particularly those targeting other phenolic molecules.
For researchers working with samples that may contain this compound or other natural products, the following recommendations are crucial:
-
Assay Validation: Always validate the specificity of an immunoassay for your specific sample matrix.
-
Cross-Reactivity Testing: If the presence of potentially cross-reacting substances is suspected, perform experimental cross-reactivity testing as outlined in this guide.
-
Confirmatory Analysis: For critical applications, presumptive positive results from an immunoassay should be confirmed using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of dl-Aloesol from Diverse Aloe Species: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of dl-Aloesol, a chromone found in various Aloe species, intended for researchers, scientists, and professionals in drug development. This guide summarizes the current state of knowledge on the presence of this compound and related bioactive compounds across different Aloe species, their biological activities, and the experimental protocols for their study. While direct quantitative comparisons of this compound are limited in existing literature, this guide compiles available data to facilitate further research and development.
Data Presentation: Phytochemical and Bioactivity Comparison
The following tables summarize the known distribution of aloesol and the biological activities of extracts from various Aloe species. It is important to note that the biological activities are attributed to the whole extracts and the specific contribution of this compound requires further investigation.
Table 1: Presence of Aloesol and Related Chromones in Different Aloe Species
| Aloe Species | Aloesol | Aloesone | Aloesin | References |
| Aloe barbadensis (vera) | ✓ | ✓ | ✓ | [1][2] |
| Aloe ferox | ✓ | ✓ | ✓ | [3][4][5] |
| Aloe arborescens | ✓ | ✓ | [1][6] | |
| Aloe rupestris | [7] | |||
| Aloe juvenna | [7] | |||
| Aloe marlothii | [7] | |||
| Gasteria pulchra | [7] |
Note: "✓" indicates the reported presence of the compound.
Table 2: Comparative Biological Activity of Extracts from Different Aloe Species
| Aloe Species | Antioxidant Activity | Tyrosinase Inhibitory Activity | Anti-inflammatory Activity | References |
| Aloe barbadensis (vera) | Moderate | Moderate | Reported | [1][8] |
| Aloe ferox | High | High | Reported | [3][4][8] |
| Aloe arborescens | High | Moderate | Reported | [1][8] |
Note: The reported activities are for the entire plant extracts and may not be solely attributable to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the extraction, quantification, and bioactivity assessment of this compound.
Extraction and Purification of this compound
This protocol is adapted from methods used for the extraction of chromones from Aloe species.
-
Plant Material Preparation: Fresh Aloe leaves are washed, and the outer green rind is separated from the inner gel. The rind is then air-dried and powdered.
-
Extraction: The powdered rind is subjected to maceration with methanol at room temperature for 72 hours. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, typically rich in chromones, is collected.
-
Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-DAD
A validated HPLC method is essential for the accurate quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD), a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is typically used, for example, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the proportion of acetonitrile.
-
Detection: The DAD is set to monitor at the maximum absorbance wavelength of aloesol (approximately 254 nm and 295 nm).
-
Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.
Tyrosinase Inhibitory Activity Assay
This assay determines the potential of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used as the enzyme and substrate, respectively.
-
Assay Procedure: The reaction mixture contains phosphate buffer (pH 6.8), a solution of tyrosinase, and the test sample (this compound) at various concentrations. The reaction is initiated by adding L-DOPA.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a microplate reader.
-
Inhibition Calculation: The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Activity)
This assay measures the free radical scavenging capacity of this compound.
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the this compound sample are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated as: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways related to the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloe ferox [prota.prota4u.org]
- 5. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Aloesol's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of aloesol, a chromone found in Aloe vera, with alternative treatments. The information presented is supported by experimental data from preclinical studies, focusing on its anti-inflammatory and wound-healing properties.
I. Anti-inflammatory Effects: Aloesol in a Colitis Model
Aloesol has demonstrated significant anti-inflammatory activity in a dextran sulfate sodium (DSS)-induced colitis model in rats. Its efficacy was compared with aloin, another active component of Aloe vera, and a whole aloe-gel preparation.
Comparative Efficacy Data
The following table summarizes the key quantitative data from a study evaluating the anti-inflammatory effects of dietary supplementation with aloesol, aloin, and aloe-gel in a rat colitis model.[1]
| Treatment Group | Dose | Plasma LTB₄ Reduction (%) | Plasma TNF-α Reduction (%) | Colonic MPO Activity Reduction (%) |
| Aloesol | 0.1% | Significant | Significant | 32.2% |
| Aloesol | 0.5% | Significant | Significant | 40.1% |
| Aloin | 0.02% | Significant | Significant | Not specified |
| Aloe-gel | 1.0% | Significant | Significant | Not specified |
| Colitis Control | - | 0% | 0% | 0% |
LTB₄: Leukotriene B₄, MPO: Myeloperoxidase, TNF-α: Tumor Necrosis Factor-alpha. "Significant" indicates a statistically significant reduction compared to the colitis control group (p<0.05), though the exact percentage was not specified in the source.
Experimental Protocol: DSS-Induced Colitis in Rats
Animal Model: Male Sprague Dawley rats were used for this study.
Induction of Colitis: Colitis was induced by administering 3% dextran sulfate sodium (DSS) in the drinking water for one week.
Treatment Administration:
-
Rats were fed experimental diets supplemented with aloesol (0.1% or 0.5%), aloin (0.02%), or aloe-gel (1.0%) for two weeks prior to and during the induction of colitis.
-
The control group received a standard diet without supplementation.
Evaluation Parameters:
-
Plasma Cytokines: Levels of plasma leukotriene B₄ (LTB₄) and tumor necrosis factor-alpha (TNF-α) were measured to assess systemic inflammation.
-
Colonic Myeloperoxidase (MPO) Activity: MPO activity in the colonic mucosa was determined as a marker of neutrophil infiltration and inflammation in the colon.
-
Gene Expression: mRNA expression of TNF-α and interleukin-1β (IL-1β) in the colonic mucosa was analyzed.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of aloesol are attributed to its ability to suppress the production of pro-inflammatory mediators. The pathway below illustrates the general mechanism of TNF-α and NF-κB activation in inflammation, which is inhibited by aloesol.
Caption: Aloesol's anti-inflammatory mechanism of action.
II. Wound Healing Effects: Aloesin in a Murine Model
Aloesin, a stereoisomer of aloesol, has been shown to accelerate cutaneous wound healing in vivo. Its performance can be compared to standard topical treatments for wound care.
Comparative Efficacy Data
The following table presents a summary of wound healing efficacy from studies comparing Aloe vera preparations (containing aloesol/aloesin) to standard treatments like silver sulfadiazine.
| Treatment Group | Animal Model | Key Findings | Reference |
| Aloesin (0.1% and 0.5%) | Hairless Mice | Accelerated wound closure, induced angiogenesis, collagen deposition, and granulation tissue formation. | [2] |
| Aloe vera Cream | Rats | Significantly increased re-epithelialization compared to silver sulfadiazine. | [3] |
| Aloe vera Cream | Humans | Faster re-epithelialization and healing of second-degree burns compared to silver sulfadiazine. | [4][5] |
| Silver Sulfadiazine | Rats, Humans | Standard topical treatment for burn wounds. | [3][4][5] |
| Hydrocortisone | Mice | Suppressed wound healing (used as a negative control). Aloe vera blocked this suppression. | [6] |
Experimental Protocol: Excisional Wound Healing in Mice
Animal Model: Hairless mice were used in this study.[2]
Wound Creation: A full-thickness excisional wound was created on the dorsal side of the mice.
Treatment Administration:
-
Aloesin (0.1% and 0.5% concentrations) was topically applied to the wound area.
-
The control group received a vehicle treatment.
Evaluation Parameters:
-
Wound Closure Rate: The percentage of wound closure was measured at different time points.
-
Histological Analysis: Skin biopsies were taken to assess angiogenesis, collagen deposition, and granulation tissue formation.
-
Immunohistochemistry: Analysis of signaling proteins (Smad, MAPK) was performed on skin samples.
-
ELISA: Levels of cytokines and growth factors (IL-1β, IL-6, TGF-β1, TNF-α) were measured.
Wound Healing Signaling Pathway
Aloesin promotes wound healing by modulating the MAPK/Rho and Smad signaling pathways, which are crucial for cell migration, angiogenesis, and tissue development.[2]
Caption: Signaling pathways activated by aloesin to promote wound healing.
III. Conclusion
The presented in vivo data suggests that aloesol and its isomer aloesin are promising therapeutic agents for both inflammatory conditions and cutaneous wound healing. In the rat colitis model, aloesol demonstrated potent anti-inflammatory effects, significantly reducing key inflammatory markers.[1] In wound healing, aloesin accelerated wound closure and tissue regeneration by modulating critical signaling pathways.[2] Comparative studies with standard treatments like silver sulfadiazine further support the potential of aloesol-containing preparations as effective alternatives or adjunct therapies. Further clinical research is warranted to fully elucidate the therapeutic potential of purified dl-Aloesol in human diseases.
References
- 1. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing. Oral and topical activity of Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Aloe Vera gel on dermal wound healing process in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejournal.ipinternasional.com [ejournal.ipinternasional.com]
- 6. Investigation of Wound Healing and Anti-Inflammatory Activities of Leaf Gel of Aloe trigonantha L.C. Leach in Rats - PMC [pmc.ncbi.nlm.nih.gov]
dl-Aloesol vs. its Enantiomers: A Comparative Guide on Stereospecific Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesol, a chromone found in the exudate of various Aloe species, has garnered interest for its potential therapeutic properties. As a chiral molecule, Aloesol exists as a racemic mixture (dl-Aloesol) and as two individual enantiomers: (+)-Aloesol and (-)-Aloesol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a comparative overview of what is currently known about this compound and its enantiomers, highlighting the critical need for research into their stereospecific activities.
Current State of Research: Despite the recognized importance of stereochemistry in drug development, a comprehensive search of the scientific literature reveals a significant gap in the direct comparative analysis of this compound versus its purified enantiomers. While the existence of (R)- and (S)-aloesol is noted in chemical literature, dedicated studies detailing their stereospecific biological effects, including quantitative data and specific signaling pathway interactions, are not publicly available. This guide, therefore, serves to outline the theoretical framework for such a comparison, present the necessary experimental avenues, and underscore the potential implications for therapeutic applications.
The Importance of Stereospecificity
Enantiomers of a chiral compound can interact differently with chiral biological macromolecules such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (eutomer) while the other is less active, inactive, or even responsible for adverse effects (distomer). Therefore, investigating the individual enantiomers of Aloesol is crucial for a complete understanding of its pharmacological potential and for the development of safer and more effective therapeutic agents.
Hypothetical Comparative Data
In the absence of direct experimental data for Aloesol enantiomers, the following tables are presented as a template for the types of quantitative comparisons that are necessary. These tables are based on common assays used to evaluate the biological activities of natural products.
Table 1: Hypothetical Comparison of Anti-inflammatory Activity
| Compound | IC₅₀ (μM) in LPS-stimulated RAW 264.7 Macrophages (Nitric Oxide Production) |
| This compound | [Data Not Available] |
| (+)-Aloesol | [Data Not Available] |
| (-)-Aloesol | [Data Not Available] |
| Dexamethasone (Control) | [Reference Value] |
Table 2: Hypothetical Comparison of Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (μM) for Mushroom Tyrosinase |
| This compound | [Data Not Available] |
| (+)-Aloesol | [Data Not Available] |
| (-)-Aloesol | [Data Not Available] |
| Kojic Acid (Control) | [Reference Value] |
Proposed Experimental Protocols
To elucidate the stereospecific activity of Aloesol enantiomers, the following experimental workflow is proposed.
1. Chiral Separation of this compound:
-
Method: Preparative chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.
-
Stationary Phase: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), should be screened for optimal separation.
-
Mobile Phase: A systematic screening of mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile gradients) is necessary to achieve baseline separation of the enantiomers.
-
Detection: UV detection at the λmax of Aloesol should be used for monitoring the separation.
-
Confirmation of Purity: The enantiomeric excess (ee%) of the separated fractions should be determined using analytical chiral HPLC.
2. In Vitro Bioactivity Assays:
-
Anti-inflammatory Activity:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Assay: Measurement of nitric oxide (NO) production using the Griess reagent. Determination of pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels using ELISA.
-
Procedure: Cells are pre-treated with varying concentrations of this compound, (+)-Aloesol, and (-)-Aloesol for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Cell viability should be assessed using an MTT assay to rule out cytotoxicity.
-
-
Tyrosinase Inhibitory Activity:
-
Enzyme: Mushroom tyrosinase.
-
Substrate: L-DOPA.
-
Assay: Spectrophotometric measurement of dopachrome formation at 475 nm.
-
Procedure: A reaction mixture containing mushroom tyrosinase and L-DOPA in phosphate buffer is incubated with various concentrations of this compound, (+)-Aloesol, and (-)-Aloesol. The absorbance is measured over time to determine the rate of reaction.
-
Potential Signaling Pathways and Mandatory Visualizations
Based on the activities of other chromones from Aloe species, it is plausible that Aloesol enantiomers could differentially modulate key signaling pathways. The diagrams below illustrate a proposed experimental workflow and a hypothetical signaling pathway that should be investigated.
A Head-to-Head Comparison of dl-Aloesol and Aloesone for Researchers and Drug Development Professionals
In the landscape of natural product research, compounds derived from Aloe vera have garnered significant attention for their diverse therapeutic properties. Among these, the chromone derivatives dl-Aloesol (commonly known as Aloesin) and its aglycone, Aloesone, have emerged as promising candidates for various applications, particularly in dermatology and for their anti-inflammatory and antioxidant effects. This guide provides a comprehensive, data-driven comparison of this compound and Aloesone, tailored for researchers, scientists, and drug development professionals.
Chemical Structures and Relationship
This compound is a C-glycoside of Aloesone. This structural difference, the presence of a glucose moiety in this compound, significantly influences their physicochemical properties, such as solubility and bioavailability, which in turn affects their biological activity.
Comparative Biological Activity
While direct head-to-head comparative studies under identical experimental conditions are limited, this section collates available data to provide a comparative overview of their efficacy in key biological assays.
Tyrosinase Inhibition
Both this compound and Aloesone have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, making them attractive for applications in skin hyperpigmentation disorders.
Table 1: Tyrosinase Inhibitory Activity
| Compound | Assay Type | Substrate | IC50 Value | Source |
| This compound (Aloesin) | Mushroom Tyrosinase Inhibition | L-DOPA | 0.4 µM (30% inhibition) | [1] |
| Aloesone | - | - | Data not available in direct comparative studies | - |
| Reference: Kojic Acid | Mushroom Tyrosinase Inhibition | L-DOPA | 19.5 ± 1.5 µM | [2] |
Note: The data for this compound and Kojic Acid are from different studies and are presented for reference. Direct comparison should be made with caution.
This compound has demonstrated potent competitive inhibition of tyrosinase from various sources, including mushroom, human, and murine.[3][4]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and Aloesone have been evaluated in various in vitro models, primarily focusing on their ability to modulate inflammatory pathways in immune cells.
Table 2: Anti-inflammatory Effects
| Compound | Cell Line | Inducer | Key Marker(s) | Effect | Source |
| This compound (Aloesin) | Rat model of colitis | DSS | TNF-α, IL-1β, MPO | Decreased expression of inflammatory markers | [5] |
| Aloesone | RAW 264.7 macrophages | LPS | NO, iNOS, IL-1β, TNF-α | Dose-dependent reduction in inflammatory mediators | [6][7][8][9] |
Aloesone has been shown to inhibit the M1 polarization of macrophages and suppress the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells.[6][7][8][9] This effect is linked to the downregulation of the mTOR/HIF-1α signaling pathway. Some evidence also suggests that Aloe extracts containing these compounds can suppress the NF-κB signaling pathway.[10][11][12]
Antioxidant Activity
Both compounds exhibit antioxidant properties by scavenging free radicals, which contributes to their protective effects against oxidative stress-related cellular damage.
Table 3: Antioxidant Activity
| Compound | Assay | Result | Source |
| This compound (Aloesin) | DPPH radical scavenging | Potent scavenging activity | [13] |
| Aloesone | DPPH radical scavenging, ORAC | Strong radical scavenging activity | [14] |
5-Methylchromones, including Aloesone, have demonstrated significant radical scavenging activity in DPPH and ORAC assays.[14]
Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed methodologies for the key experiments are provided below.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for compounds that can inhibit melanin production.
Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the oxidation of a substrate (e.g., L-DOPA) to dopachrome, catalyzed by mushroom tyrosinase. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (typically 475-490 nm).[5][15]
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000-2000 U/mL in phosphate buffer).
-
Substrate solution (e.g., 1-2 mM L-DOPA in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution to each well.
-
Add 140 µL of the substrate solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
-
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][17][18]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and relatively simple method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured by the decrease in absorbance at 517 nm.[3][4][13][19]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Visualizing Molecular Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Caption: Proposed anti-inflammatory signaling pathway of Aloesone.
Conclusion
This compound and Aloesone are both promising bioactive compounds with demonstrated tyrosinase inhibitory, anti-inflammatory, and antioxidant properties. This compound, as a glycoside, and Aloesone, its aglycone, likely possess different pharmacokinetic profiles that may influence their in vivo efficacy. The available data suggests that both compounds are potent inhibitors of inflammatory and oxidative processes. However, the lack of direct comparative studies necessitates further research to definitively establish their relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for future investigations into these valuable natural products.
References
- 1. scribd.com [scribd.com]
- 2. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.in [ijsr.in]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. mdpi.com [mdpi.com]
- 19. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
Unveiling the In Vivo Anti-inflammatory Potential of dl-Aloesol: A Comparative Analysis
For researchers and drug development professionals, understanding the in vivo efficacy of novel anti-inflammatory compounds is paramount. This guide provides a comprehensive comparison of the anti-inflammatory effects of dl-Aloesol, a chromone derivative found in Aloe vera, with other alternatives, supported by experimental data from in vivo studies.
This compound, and its component aloesin, have demonstrated notable anti-inflammatory properties in various animal models. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to offer a clear perspective on its therapeutic potential.
Comparative Efficacy of this compound and Alternatives
To contextualize the anti-inflammatory capacity of this compound, a summary of its effects alongside other compounds from Aloe vera and a standard non-steroidal anti-inflammatory drug (NSAID) is presented below. The data is primarily derived from a dextran sulfate sodium (DSS)-induced colitis model in rats, a well-established model for inflammatory bowel disease.
| Compound/Agent | Dosage | Key Inflammatory Marker | Result | Percentage Reduction |
| Aloesin | 0.1% of diet | Colonic Myeloperoxidase (MPO) Activity | Decreased | 32.2%[1] |
| 0.5% of diet | Colonic Myeloperoxidase (MPO) Activity | Decreased | 40.1%[1] | |
| Aloin | 0.05% of diet | Plasma Leukotriene B4 (LTB4) | Significantly Decreased | Data not specified[1] |
| 0.05% of diet | Plasma Tumor Necrosis Factor-α (TNF-α) | Significantly Decreased | Data not specified[1] | |
| Aloe-gel | 1% of diet | Plasma Leukotriene B4 (LTB4) | Significantly Decreased | Data not specified[1] |
| 1% of diet | Plasma Tumor Necrosis Factor-α (TNF-α) | Significantly Decreased | Data not specified[1] | |
| Aloe vera extract | 300 mg/kg | Plasma Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | Data not specified[2] |
| 300 mg/kg | Plasma Interleukin-6 (IL-6) | Significantly Reduced | Data not specified[2] | |
| Diclofenac | Not specified | Not specified in direct comparison | Standard NSAID for reference | Not applicable |
Detailed Experimental Protocols
The following methodologies are crucial for understanding the presented data and for replicating similar in vivo studies.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats
This model is widely used to mimic the pathology of ulcerative colitis in humans.
-
Animal Model: Male Sprague Dawley rats are typically used.
-
Acclimatization: Animals are allowed to adapt to laboratory conditions for at least one week prior to the experiment.
-
Dietary Supplementation: Experimental diets supplemented with aloesin (0.1% and 0.5%), aloin (0.05%), or aloe-gel (1%) are provided for two weeks before and during the induction of colitis.[1]
-
Induction of Colitis: Colitis is induced by providing drinking water containing 3% (w/v) dextran sulfate sodium (DSS) for one week.[1]
-
Assessment of Inflammation: At the end of the experimental period, various clinical and biochemical markers are evaluated.
-
Plasma Analysis: Blood samples are collected to measure the concentrations of inflammatory mediators such as leukotriene B4 (LTB4) and tumor necrosis factor-alpha (TNF-α) using ELISA kits.[1]
-
Colonic Tissue Analysis: The colon is excised, and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, is measured in the colonic mucosa. Additionally, the mRNA expression of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β) is quantified using real-time PCR.[1]
-
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.
-
Animal Model: Wistar albino rats or mice are commonly used.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (typically 1% suspension), is administered into the hind paw of the animal.[3][4][5][6]
-
Drug Administration: The test compound (e.g., Aloe vera extract) or a standard drug (e.g., diclofenac) is administered, usually orally or intraperitoneally, prior to the carrageenan injection.[2][3]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.[3]
-
Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to analyze the levels of inflammatory mediators.
Visualizing the Molecular Pathways and Experimental Design
To better illustrate the biological processes and experimental setups, the following diagrams are provided.
Caption: Workflow of the DSS-induced colitis model in rats.
References
- 1. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Evaluating the influence of Aloe barbadensis extracts on edema induced changes in C-reactive protein and interleukin-6 in albino rats through in vivo and in silico approaches | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Published Findings on the Bioactivity of dl-Aloesol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported bioactivities of dl-Aloesol and its close structural analog, aloesin, with a common alternative. The information is presented to facilitate the replication of published findings and to offer a clear, objective performance comparison supported by experimental data.
Due to the limited availability of specific bioactivity data for this compound, this guide will focus on the well-documented bioactivities of aloesin, a major chromone found in Aloe vera from which this compound can be metabolically derived. It is presumed that their structural similarity results in comparable biological activities. This guide will focus on three key bioactivities attributed to these compounds: tyrosinase inhibition, anti-inflammatory effects, and antioxidant capacity.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of aloesin and the common tyrosinase inhibitor, kojic acid. This allows for a direct comparison of their potency.
| Compound | Bioactivity | Assay | IC50 Value | Reference |
| Aloesin | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 0.1 mM | [1] |
| Kojic Acid | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 0.04 mM | [1] |
| Aloesone | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Not explicitly an IC50, but showed dose-dependent reduction of NO. At 100 µM, NO was reduced to 8.90 ± 0.48 µg/mL from 11.62 ± 0.38 µg/mL (LPS control). | [2] |
| Aloe schelpei Latex | Antioxidant | DPPH Radical Scavenging | 25.3 ± 2.45 µg/mL | [3] |
| Aloin A/B | Antioxidant | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [3] |
Note: Direct IC50 values for the anti-inflammatory and antioxidant activities of purified aloesin were not consistently found in the reviewed literature. The data for aloesone, a metabolite of aloesin, and for related compounds from Aloe species are presented as indicators of potential activity.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols for the key bioassays are provided below.
Tyrosinase Inhibition Assay
This protocol is adapted from studies investigating the tyrosinase inhibitory effects of aloesin and kojic acid.[4][5]
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate)
-
Phosphate Buffer (0.05 M, pH 6.8)
-
Test compound (e.g., aloesin, kojic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare a stock solution of the test compound and a positive control (e.g., kojic acid) in a suitable solvent.
-
In a 96-well plate, add 130 µL of phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the solvent.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 46 units/mL in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of L-tyrosine solution (1.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 20 minutes at 25°C.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is based on studies evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[2][6]
Objective: To measure the inhibitory effect of a test compound on the production of nitric oxide (NO) in LPS-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., aloesin)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the test compound concentration.
Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol is a standard method for determining the free radical scavenging activity of a compound.[3][7]
Objective: To evaluate the in vitro antioxidant activity of a test compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (e.g., aloesin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).
-
Prepare serial dilutions of the test compound and a positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations to the respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The control well contains methanol and the DPPH solution. The blank well contains methanol and the test compound.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. biochemjournal.com [biochemjournal.com]
dl-Aloesol as a Positive Control in Tyrosinase Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel agents to modulate melanogenesis, the rigorous evaluation of tyrosinase inhibitors is paramount. A critical component of this evaluation is the use of appropriate positive controls to validate assay performance and provide a benchmark for the potency of test compounds. While kojic acid has traditionally been the go-to positive control, dl-Aloesol, a natural chromone compound isolated from Aloe species, presents a compelling alternative. This guide provides a comprehensive comparison of this compound with other established tyrosinase inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of the enzyme's activity. The IC50 values for this compound and other common tyrosinase inhibitors can vary depending on the source of the enzyme (e.g., mushroom vs. human) and the experimental conditions. The table below summarizes the reported IC50 values for this compound and the widely used positive control, kojic acid.
| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| This compound | Mushroom | L-DOPA | ~108.62 µg/mL | [1] |
| Mushroom | L-Tyrosine | 9.8 ± 0.9 | [2][3] | |
| Human & Mushroom | - | 100 (human), 40 (mushroom) | ||
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5 | [4] |
| Mushroom | L-Tyrosine | 19.5 ± 1.5 | [2][3] | |
| Mushroom | - | 23.18 ± 0.11 to 48.62 ± 3.38 | [5] |
Note: It is crucial to acknowledge that IC50 values can differ between studies due to variations in assay conditions such as enzyme purity, substrate concentration, pH, and temperature[6][7]. Therefore, it is recommended to determine the IC50 of a positive control concurrently with test compounds within the same experimental setup for accurate comparison.
Mechanism of Tyrosinase Inhibition
Understanding the mechanism by which a compound inhibits tyrosinase is essential for drug development. Tyrosinase inhibitors can act through various mechanisms, primarily competitive, non-competitive, or mixed inhibition.
-
This compound: The mechanism of tyrosinase inhibition by aloesol has been reported with some ambiguity in the literature. Some studies have characterized it as a competitive inhibitor , suggesting it binds to the active site of the enzyme, thereby preventing the substrate from binding[8][9]. Other evidence points towards non-competitive inhibition [1]. This discrepancy may arise from different experimental conditions or the use of different aloesol derivatives.
-
Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that acts through a mixed inhibitory mechanism . It demonstrates competitive inhibition of the monophenolase activity and mixed inhibition of the diphenolase activity of mushroom tyrosinase[10]. Its ability to chelate the copper ions in the active site of the enzyme is a key aspect of its inhibitory function[10].
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol provides a generalized method for assessing tyrosinase inhibition using mushroom tyrosinase and L-DOPA as the substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (positive control)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound, kojic acid, and test compounds in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Test compound solution (or this compound/kojic acid as positive controls, or buffer with DMSO as a negative control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
-
Enzyme Reaction Initiation:
-
Add the mushroom tyrosinase solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately after adding the enzyme, add the L-DOPA solution to all wells.
-
Measure the absorbance of the reaction mixture at a specific wavelength (typically around 475 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader[11][12]. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and controls.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the inhibitor and determine the IC50 value using a suitable regression analysis.
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the tyrosinase signaling pathway and the experimental workflow.
Caption: Tyrosinase signaling pathway and points of inhibition.
Caption: Experimental workflow for tyrosinase inhibition assay.
References
- 1. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsr.in [ijsr.in]
Unveiling the Transcriptomic Landscape of dl-Aloesol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dl-Aloesol, a chromone compound found in Aloe species, holds potential for therapeutic applications. However, a comprehensive understanding of its molecular mechanism at the transcriptomic level is currently lacking. This guide provides a framework for conducting a comparative transcriptomic analysis of cells treated with this compound. In the absence of direct published data on this compound, this document outlines a proposed experimental design, detailed protocols, and potential outcomes based on the known effects of structurally related Aloe compounds like aloesin and aloe-emodin. This guide serves as a valuable resource for researchers initiating studies on the cellular and molecular impacts of this compound.
Introduction: The Rationale for Transcriptomic Profiling of this compound
While various compounds from Aloe species have been investigated for their biological activities, this compound remains less characterized. Related compounds have demonstrated anti-inflammatory and anti-cancer properties, often through the modulation of key signaling pathways. For instance, aloesin has been shown to influence MAPK/Rho and Smad signaling pathways, which are crucial in cell migration and tissue repair. Similarly, aloe-emodin has been reported to induce apoptosis and affect the expression of genes related to cell cycle control and DNA repair in cancer cell lines.
Transcriptomics, particularly through RNA sequencing (RNA-Seq), offers a powerful, unbiased approach to elucidate the genome-wide effects of a compound. By comparing the transcriptomes of this compound-treated cells with control cells and cells treated with a known comparator like aloe-emodin, researchers can:
-
Identify novel molecular targets of this compound.
-
Uncover the signaling pathways modulated by the compound.
-
Compare its potency and mechanism of action with other relevant molecules.
-
Generate hypotheses for further functional studies.
This guide proposes a robust experimental setup to generate high-quality, reproducible transcriptomic data to accelerate the understanding of this compound's therapeutic potential.
Proposed Experimental Design for Comparative Transcriptomics
To effectively assess the transcriptomic impact of this compound, a well-controlled experiment is essential. Here, we propose a comparative study using a human breast cancer cell line, MCF-7, which is a common model for studying the effects of natural compounds.
Experimental Groups:
-
Vehicle Control: MCF-7 cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve this compound.
-
This compound Treatment: MCF-7 cells treated with an effective concentration of this compound (e.g., 50 µM, to be determined by preliminary cytotoxicity assays).
-
Comparator Treatment (Aloe-emodin): MCF-7 cells treated with a known concentration of aloe-emodin (e.g., 50 µM) to serve as a benchmark for comparing anti-cancer effects.
Each condition should be performed in biological triplicate to ensure statistical power. The treatment duration should be optimized to capture early and late gene expression changes (e.g., 6 hours and 24 hours).
Figure 1. Proposed experimental workflow for comparative transcriptomic analysis of this compound-treated cells.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for conducting the proposed transcriptomic study.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound and aloe-emodin in dimethyl sulfoxide (DMSO). Dilute the stock solutions in complete culture medium to the final desired concentrations immediately before use. The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Once cells reach the desired confluency, replace the existing medium with the medium containing the vehicle, this compound, or aloe-emodin. Incubate for the predetermined time points (e.g., 24 hours).
RNA Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash and Resuspension: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high purity (A260/280 ratio of ~2.0) and integrity (RIN > 8.0).
RNA-Seq Library Preparation and Sequencing
-
Poly(A) mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Sequencing: Quantify the final library and sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[1][2]
Data Presentation: Potential Transcriptomic Changes
Based on the known activities of related Aloe compounds, a comparative transcriptomic study of this compound could reveal significant changes in genes associated with apoptosis, cell cycle regulation, and inflammatory responses. The following table summarizes potential differentially expressed genes (DEGs) that could be observed in this compound-treated cells compared to a vehicle control.
| Biological Process | Potential Upregulated Genes | Potential Downregulated Genes | Putative Function |
| Apoptosis | BAX, BAK1, CASP3, CASP9 | BCL2, BCL2L1 | Regulation of programmed cell death |
| Cell Cycle | CDKN1A (p21), GADD45A | CCND1 (Cyclin D1), CDK4 | Control of cell proliferation |
| Inflammation | NFKB1, RELA, TNF, IL6 | Modulation of inflammatory signaling | |
| MAPK Signaling | MAP2K1, MAPK3 | Signal transduction | |
| DNA Repair | FAK (PTK2) | Cellular adhesion and migration |
This table presents hypothetical data based on the published effects of compounds like aloe-emodin and aloesin. Actual results for this compound may vary.
Mandatory Visualization: Signaling Pathway Analysis
Given the established roles of related Aloe compounds in modulating apoptosis, a key signaling pathway to investigate is the intrinsic apoptosis pathway. A comparative transcriptomic analysis would likely reveal differential expression of genes within this cascade.
Figure 2. Potential modulation of the intrinsic apoptosis pathway by this compound.
Conclusion
This guide provides a comprehensive roadmap for researchers to investigate the transcriptomic effects of this compound. By following the proposed experimental design and detailed protocols, it is possible to generate high-quality data that will significantly advance our understanding of this natural compound's mechanism of action. The insights gained from such a study will be invaluable for guiding future research and potential therapeutic development.
References
Safety Operating Guide
Proper Disposal of dl-Aloesol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for dl-Aloesol, a natural product isolated from fungi, based on its known chemical properties and general laboratory waste management principles.
Chemical and Physical Properties of this compound
| Property | Data | Source |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Not specified, likely solid | General Chemical Knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] | BioCrick[1] |
| Water Solubility | 0.65 g/L | FooDB[2] |
| Storage | Desiccate at -20°C | [1][3] |
This compound Disposal Procedure
Given that this compound is a naturally derived compound and is not classified as a hazardous substance according to available information, its disposal should follow the guidelines for non-hazardous chemical waste. However, institutional and local regulations must always be consulted and followed.
Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate waste container (e.g., labeled, sealable container for chemical waste)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Spill kit for chemical spills
Procedure:
-
Waste Characterization:
-
Determine if the this compound waste is pure or mixed with other chemicals.
-
If mixed, the disposal procedure must account for all components of the mixture. The most hazardous component will dictate the disposal route.
-
-
Small Quantities (Solid):
-
For small quantities of solid this compound, it is recommended to dispose of it as solid chemical waste.
-
Place the solid waste in a clearly labeled, sealed container. The label should include "Solid Chemical Waste" and the name "this compound."
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Solutions of this compound:
-
Due to its low water solubility, disposal of aqueous solutions of this compound down the sanitary sewer is not recommended as it may not be readily biodegradable in wastewater treatment systems.
-
Solutions of this compound in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) must be disposed of as hazardous chemical waste.
-
Collect the waste solution in a compatible, labeled waste container. The label must clearly indicate the contents, including the solvent and "this compound."
-
Never mix incompatible waste streams.
-
Arrange for pickup by your institution's EHS department.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as chemical waste.[4]
-
After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a labeled waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.
-
Dispose of the spill cleanup materials as chemical waste through your EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
